11,12-EET-CoA
Description
Properties
Molecular Formula |
C41H66N7O18P3S |
|---|---|
Molecular Weight |
1070.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z)-10-[3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienethioate |
InChI |
InChI=1S/C41H66N7O18P3S/c1-4-5-6-7-11-14-17-28-29(63-28)18-15-12-9-8-10-13-16-19-32(50)70-23-22-43-31(49)20-21-44-39(53)36(52)41(2,3)25-62-69(59,60)66-68(57,58)61-24-30-35(65-67(54,55)56)34(51)40(64-30)48-27-47-33-37(42)45-26-46-38(33)48/h8,10-12,14-15,26-30,34-36,40,51-52H,4-7,9,13,16-25H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b10-8-,14-11-,15-12-/t28?,29?,30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
RYFQYGWUOLMBGD-ZJAXWMFPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Endogenous Eicosanoid 11,12-EET and its Activated Thioester, 11,12-EET-CoA: A Technical Guide to Discovery and Mammalian Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 11,12-epoxyeicosatrienoic acid (11,12-EET) has emerged as a critical mediator in various physiological and pathophysiological processes within mammals. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted functions of 11,12-EET, with a particular focus on its activated form, 11,12-epoxyeicosatrienoyl-Coenzyme A (11,12-EET-CoA). The activation of 11,12-EET to its CoA thioester is a pivotal step, enabling its incorporation into phospholipid membranes, thereby regulating its bioavailability and signaling activity. This guide will detail the key signaling pathways modulated by 11,12-EET, present quantitative data on its biological effects, and provide comprehensive experimental protocols for its study, aiming to equip researchers and drug development professionals with the core knowledge required to investigate this potent lipid mediator.
Discovery and Synthesis of 11,12-EET and this compound
Biosynthesis of 11,12-EET
11,12-EET is synthesized from arachidonic acid, which is released from membrane phospholipids (B1166683) by the action of phospholipase A2 (cPLA2)[1]. The epoxidation of the 11,12-double bond of arachidonic acid is catalyzed by a specific subset of cytochrome P450 (CYP) epoxygenases, primarily members of the CYP2C and CYP2J families.[2][3] In humans, CYP2J2, CYP2C8, and CYP2C9 are the predominant epoxygenases responsible for EET production.[4] The synthesis of 11,12-EET is often initiated in response to various stimuli, including agonists like bradykinin (B550075) and acetylcholine, which activate their respective receptors on vascular endothelial cells.[5]
Formation of this compound
For 11,12-EET to be incorporated into cellular phospholipids, it must first be activated to its coenzyme A (CoA) thioester, this compound. This activation is a crucial step in regulating the levels of free, bioactive 11,12-EET. The reaction is catalyzed by long-chain acyl-CoA synthetase (ACSL) isoforms.[6] All five ACSL isoforms have been shown to utilize EETs as substrates, producing their corresponding CoA thioesters.[6] This esterification into complex lipids, such as phospholipids and triglycerides, is a primary pathway for regulating the concentration of free 11,12-EET in vivo.[4][7]
Metabolism and Degradation
The biological activity of 11,12-EET is tightly controlled by its rapid metabolism. The primary route of inactivation is the hydrolysis of the epoxide to its corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), by the enzyme soluble epoxide hydrolase (sEH).[3][5] DHETs are generally considered to be less biologically active than their parent EETs.[2] Inhibition of sEH is a key therapeutic strategy to enhance the endogenous levels and beneficial effects of 11,12-EET. Other metabolic pathways for 11,12-EET include beta-oxidation, omega-oxidation, and chain elongation.[5]
Key Functions of 11,12-EET in Mammalian Physiology
11,12-EET exerts a wide range of biological effects, primarily impacting the cardiovascular and inflammatory systems.
Cardiovascular Effects
11,12-EET is a potent vasodilator and plays a crucial role in the regulation of blood pressure.[5][8] It induces vasorelaxation by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1] In addition to its effects on vascular tone, 11,12-EET promotes angiogenesis, the formation of new blood vessels, a process critical for tissue repair and development.[9][10] It stimulates endothelial cell migration and tube formation, key steps in angiogenesis.[7] Furthermore, 11,12-EET exhibits cardioprotective effects, improving the recovery of cardiac function following ischemia.[11]
Anti-inflammatory Properties
11,12-EET possesses significant anti-inflammatory properties. It can attenuate endothelial activation and leukocyte adhesion, which are early events in the inflammatory cascade.[11] A key mechanism underlying its anti-inflammatory action is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[3][11] 11,12-EET has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin on endothelial cells, thereby reducing the recruitment of inflammatory cells to sites of inflammation.[3]
Role in Pain Perception and Other Functions
Emerging evidence suggests a role for 11,12-EET in the modulation of pain perception, where it may have anti-nociceptive effects.[5] It has also been implicated in the regulation of pancreatic β-cell function and insulin (B600854) secretion.[11]
Signaling Pathways of 11,12-EET
11,12-EET mediates its diverse biological effects through the activation of several intracellular signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling
There is substantial evidence suggesting that 11,12-EET acts through a Gs-protein coupled receptor (GPCR) on the cell surface.[9][12] Activation of this putative receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[9][12] This pathway is implicated in many of the angiogenic and vasodilatory effects of 11,12-EET.[7][9]
PI3K/Akt/eNOS Pathway
In endothelial progenitor cells, 11,12-EET has been shown to induce neovasculogenesis by activating the phosphoinositide 3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) signaling cascade.[10][13] This leads to the phosphorylation and activation of eNOS, resulting in the production of nitric oxide (NO), a potent vasodilator and signaling molecule.
ERK1/2 Signaling
The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is another important target of 11,12-EET.[10] Activation of ERK1/2 is involved in 11,12-EET-induced cell proliferation and angiogenesis.
NF-κB Inhibition
As mentioned previously, a key anti-inflammatory mechanism of 11,12-EET is the inhibition of the NF-κB pathway.[3] It can prevent the degradation of the inhibitory subunit IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.[3]
TRPV4 Channel Activation
In some vascular beds, 11,12-EET can elicit hyperpolarization and vasodilation through the activation of transient receptor potential vanilloid 4 (TRPV4) channels.[11]
Quantitative Data on 11,12-EET Function
The following tables summarize quantitative data from various studies on the effects of 11,12-EET.
| Parameter | Cell Type | 11,12-EET Concentration | Effect | Reference |
| VCAM-1 Expression Inhibition | Human Aortic Endothelial Cells (HAEC) | 0.1 nM | Significant reduction in TNF-α-induced VCAM-1 expression | [14] |
| VCAM-1 Expression Inhibition | Human Endothelial Cells | IC50 = 20 nM | 72% inhibition of TNF-α induced VCAM-1 expression | [3] |
| Endothelial Cell Migration | Primary Human Endothelial Cells | 30 nM (11(R),12(S)-EET) | Maximal migratory response | [7] |
| Neovascularization | Human Endothelial Progenitor Cells (hEPCs) | 3, 30, and 50 nM | 1.36, 1.5, and 1.61-fold increase, respectively | [13] |
| ERK1/2 and p38 MAPK Activation | Human Coronary Artery Endothelial Cells | As low as 3 nM | Activation of ERK1/2 and p38 MAPK | [3] |
| Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR) | In vivo (SHR) | Not specified (sEH inhibitor used to increase endogenous EETs) | Significant decrease in blood pressure | [15] |
Detailed Experimental Protocols
Synthesis of this compound (Adapted from General Protocols)
This protocol is adapted from general methods for the synthesis of fatty acyl-CoA thioesters.
Materials:
-
11,12-EET
-
Coenzyme A (CoA)
-
N,N'-Carbonyldiimidazole (CDI) or other activating agent (e.g., N-hydroxysuccinimide ester of 11,12-EET)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide)
-
Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
HPLC system for purification
Procedure:
-
Activation of 11,12-EET: Dissolve 11,12-EET in an anhydrous solvent. Add an activating agent like CDI in a 1:1 molar ratio and stir at room temperature for 1-2 hours to form the 11,12-eicosatrienoyl-imidazolide.
-
Thioesterification: In a separate vial, dissolve Coenzyme A in an aqueous buffer (pH 7.5-8.0).
-
Slowly add the activated 11,12-EET solution to the CoA solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the purified this compound by UV spectrophotometry using the molar extinction coefficient of the adenine (B156593) moiety of CoA.
Acyl-CoA Synthetase Activity Assay (Fluorometric)
This protocol is based on a commercially available fluorometric assay kit.
Materials:
-
Cell or tissue lysate
-
Acyl-CoA Synthetase Assay Buffer
-
ACS Substrate (containing a suitable fatty acid)
-
Acyl-CoA Enzyme Mix, Converter, and Developer
-
Fluorometric Probe
-
96-well black plate
-
Fluorometer (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer and centrifuge to obtain the supernatant.
-
Reaction Setup: In a 96-well plate, add the sample supernatant to designated wells. Prepare a reaction mix containing the Assay Buffer, ACS Substrate, Enzyme Mix, Converter, Developer, and Probe.
-
Initiate Reaction: Add the reaction mix to the sample wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for at least 30 minutes at 37°C using a fluorometer.
-
Calculation: The rate of increase in fluorescence is proportional to the ACS activity in the sample.
Endothelial Tube Formation Assay
Materials:
-
Matrigel or other basement membrane matrix
-
24-well or 96-well plate
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
11,12-EET
-
Inverted microscope
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a chilled plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[2][5]
-
Cell Seeding: Harvest endothelial cells and resuspend them in culture medium containing the desired concentration of 11,12-EET or vehicle control.
-
Seed the cells onto the solidified Matrigel.[5]
-
Incubation: Incubate the plate at 37°C for 4-18 hours.[5][16]
-
Visualization and Quantification: Observe and photograph the formation of tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Western Blot for Phosphorylated Akt and eNOS
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells treated with 11,12-EET or control and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Reporter Assay
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture medium
-
11,12-EET
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a multi-well plate. Treat the cells with different concentrations of 11,12-EET for a specified pre-incubation time.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator like TNF-α.[9][17]
-
Cell Lysis: After the stimulation period, lyse the cells using a lysis buffer.[9]
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate.[1]
-
Measurement: Measure the luminescence using a luminometer. A decrease in luminescence in the presence of 11,12-EET indicates inhibition of NF-κB activity.
Visualizations of Pathways and Workflows
Caption: Biosynthesis and Metabolism of 11,12-EET and this compound.
Caption: Major Signaling Pathways of 11,12-EET.
Caption: Experimental Workflow for NF-κB Reporter Assay.
Conclusion
11,12-EET and its activated form, this compound, are pivotal lipid mediators in mammalian physiology, with profound effects on the cardiovascular and inflammatory systems. The conversion of 11,12-EET to its CoA thioester represents a key regulatory step, controlling its bioavailability for signaling and its storage within cellular membranes. A thorough understanding of the synthesis, metabolism, and signaling pathways of 11,12-EET is essential for the development of novel therapeutic strategies targeting a range of diseases, including hypertension, ischemic heart disease, and chronic inflammatory conditions. This technical guide provides a comprehensive foundation of knowledge and practical protocols to facilitate further research into this promising endogenous signaling molecule.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Endothelial Tube Formation Assay [cellbiologics.com]
- 6. Western blot analysis of p-Akt, p-eNOS, GPX-1 and SOD-1 [bio-protocol.org]
- 7. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monolayer autoxidation of arachidonic acid to epoxyeicosatrienoic acids as a model of their potential formation in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increases in plasma trans-EETs and blood pressure reduction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. indigobiosciences.com [indigobiosciences.com]
Endogenous Formation of 11,12-EET-CoA from Arachidonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the endogenous metabolic pathway leading to the formation of 11,12-epoxyeicosatrienoic acid-coenzyme A (11,12-EET-CoA) from arachidonic acid (AA). This pathway involves a two-step enzymatic cascade initiated by cytochrome P450 (CYP) epoxygenases, which convert AA to 11,12-EET, followed by the activation of 11,12-EET to its CoA thioester by long-chain acyl-CoA synthetases (ACSLs). This document details the key enzymes, their subcellular locations, and the experimental methodologies used to investigate this pathway. Quantitative data on enzyme kinetics and substrate specificity are summarized, and signaling pathways are visualized to provide a comprehensive resource for researchers in lipid biology and drug development.
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipid molecules derived from the metabolism of arachidonic acid by CYP epoxygenases.[1] Among the four regioisomers, 11,12-EET has garnered significant interest due to its diverse biological activities, including vasodilation, anti-inflammatory effects, and promotion of angiogenesis.[2][3] For 11,12-EET to be incorporated into complex lipids, such as phospholipids, it must first be activated to its coenzyme A (CoA) derivative, this compound. This activation is catalyzed by long-chain acyl-CoA synthetases.[4][5] Understanding the endogenous formation of this compound is crucial for elucidating the mechanisms by which the biological activities of 11,12-EET are regulated and for identifying potential therapeutic targets.
The Enzymatic Cascade: From Arachidonic Acid to this compound
The synthesis of this compound from arachidonic acid is a two-step process involving two distinct enzyme families that are often localized in close proximity within the cell, facilitating substrate channeling.
Step 1: Epoxidation of Arachidonic Acid
The initial step is the epoxidation of arachidonic acid at the 11,12-double bond to form 11,12-EET. This reaction is catalyzed by CYP epoxygenases, primarily members of the CYP2C and CYP2J subfamilies.[6][7] These enzymes are predominantly located in the endoplasmic reticulum.[8] The reaction requires NADPH and molecular oxygen.[2]
Step 2: Acyl-CoA Ligation of 11,12-EET
The newly synthesized 11,12-EET is then activated by the addition of coenzyme A, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs).[4][5] This activation is essential for the subsequent incorporation of 11,12-EET into cellular phospholipids.[6] Mammals express five ACSL isoforms (ACSL1, 3, 4, 5, and 6), all of which have been shown to utilize EETs as substrates.[4][9] These isoforms exhibit differential tissue distribution and subcellular localization, including the endoplasmic reticulum, outer mitochondrial membrane, and plasma membrane, suggesting specific roles in cellular lipid trafficking.[2][10]
Signaling Pathways and Cellular Logic
The conversion of arachidonic acid to this compound is a critical control point in lipid signaling. The subcellular localization of CYP epoxygenases and ACSLs on the endoplasmic reticulum and other membranes suggests a potential for direct substrate channeling, where 11,12-EET is efficiently passed from the CYP enzyme to the ACSL for activation.
Quantitative Data
Table 1: Substrate Specificity of ACSL Isoforms for EETs
| ACSL Isoform | Substrate | Product | Method of Detection | Reference |
| All 5 Isoforms | EETs | EET-CoAs | LC-MS/MS | [4][5] |
| ACSL4 | (±)-8,9-EET, -11,12-EET, -14,15-EET | Corresponding EET-CoAs | Indirect ACS activity assay | [6] |
Table 2: Quantitative Analysis of EETs in Biological Samples
| Analyte | Sample Matrix | Concentration | Method of Detection | Reference |
| 11,12-EET | IPF Lung Tissue | 2.07 fmol/mg | LC-MS/MS | [8][11] |
| 11,12-EET | Control Lung Tissue | 4.87 fmol/mg | LC-MS/MS | [8][11] |
| 11,12-EET | Human Plasma | 8.8 ng/mL | UPLC-MS/MS | [12] |
| 11(S),12(R)-EET | Hepa Cells (AA-treated) | 0.9 ± 0.05 ng/10^6 cells | LC/ECAPCI-MRM-MS | [13] |
| 11(R),12(S)-EET | Hepa Cells (AA-treated) | 0.2 ± 0.03 ng/10^6 cells | LC/ECAPCI-MRM-MS | [13] |
Experimental Protocols
Investigating the endogenous formation of this compound requires a combination of techniques, from cell culture and subcellular fractionation to enzymatic assays and mass spectrometry.
Subcellular Fractionation for Enzyme Source
To study the coupled enzymatic reaction, subcellular fractions enriched in CYP epoxygenases (microsomes) and ACSLs (microsomes and cytosol) can be isolated.
Protocol: Isolation of Microsomal and Cytosolic Fractions
-
Cell/Tissue Homogenization: Homogenize cultured cells or tissue samples in a buffered sucrose (B13894) solution (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) on ice.[5]
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 800 x g for 15 minutes) to pellet nuclei and cell debris.[14]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 30 minutes) to pellet mitochondria.[14]
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes.[14]
-
-
Fraction Collection: The supernatant from the final centrifugation step is the cytosolic fraction. The pellet contains the microsomal fraction. Resuspend the microsomal pellet in a suitable buffer.[14]
References
- 1. The subcellular localization of acetyl-CoA carboxylase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Subcellular Fractionation [labome.com]
- 5. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentially localized acyl-CoA synthetase 4 isoenzymes mediate the metabolic channeling of fatty acids towards phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of 11,12-EET-CoA in Cardiovascular Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid, are critical signaling molecules in the cardiovascular system, exerting potent vasodilatory, anti-inflammatory, and pro-angiogenic effects. Among the various regioisomers, 11,12-EET has garnered significant attention for its cardioprotective properties. While the physiological actions of free 11,12-EET are well-documented, the role of its activated form, 11,12-epoxyeicosatrienoyl-Coenzyme A (11,12-EET-CoA), is less direct but of profound physiological relevance. This technical guide delineates the crucial function of this compound as an essential intermediate for the incorporation of 11,12-EET into cellular phospholipid membranes. This esterification process is a key mechanism for regulating the bioavailability of free 11,12-EET, thereby modulating its signaling and downstream cardiovascular effects. This document provides a comprehensive overview of the synthesis, metabolism, and signaling pathways associated with 11,12-EET, with a specific focus on the indispensable role of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising therapeutic area.
Introduction: The Significance of 11,12-EET in Cardiovascular Health
11,12-Epoxyeicosatrienoic acid (11,12-EET) is an endothelium-derived hyperpolarizing factor that plays a multifaceted role in maintaining cardiovascular homeostasis. Its beneficial effects include vasodilation, reduction of inflammation, inhibition of platelet aggregation, and promotion of angiogenesis.[1][2] Dysregulation of 11,12-EET metabolism has been implicated in various cardiovascular pathologies, including hypertension and coronary artery disease.[1][2] The physiological actions of 11,12-EET are primarily mediated through its free, unbound form. However, the concentration of free 11,12-EET is tightly controlled through its metabolic pathways, a key one being its incorporation into phospholipid membranes. This process necessitates the activation of 11,12-EET to its Coenzyme A thioester, this compound.
The Synthesis and Incorporation of 11,12-EET into Phospholipids (B1166683): The Central Role of this compound
The physiological relevance of this compound lies in its function as an obligate intermediate in the esterification of 11,12-EET into the sn-2 position of lysophospholipids, forming a stable pool of this signaling molecule within cellular membranes. This pathway is a major determinant of the intracellular concentration of free, biologically active 11,12-EET.
Synthesis of 11,12-EET
11,12-EET is synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily isoforms from the CYP2C and CYP2J families.[1] These enzymes are expressed in various cardiovascular tissues, including the endothelium and myocardium.
Formation of this compound
The conversion of free 11,12-EET to this compound is catalyzed by long-chain acyl-CoA synthetases (ACSLs). All five mammalian ACSL isoforms have been shown to utilize EETs as substrates, demonstrating the broad cellular capacity for this activation step.[3] This reaction requires ATP and Coenzyme A.
Incorporation into Phospholipids
Once formed, this compound serves as a substrate for lysophospholipid acyltransferases (LPLATs), which catalyze the transfer of the 11,12-EET moiety to the sn-2 position of a lysophospholipid, such as lysophosphatidylcholine (B164491) or lysophosphatidylethanolamine.[4][5] This results in the formation of a phospholipid molecule containing 11,12-EET.
The following diagram illustrates the synthesis and incorporation pathway of 11,12-EET:
Cardiovascular Effects Mediated by 11,12-EET Signaling
The incorporation of 11,12-EET into phospholipids serves as a reservoir. Upon stimulation by various physiological signals, phospholipase A2 can release 11,12-EET from the membrane, allowing it to exert its biological effects. The key cardiovascular actions of 11,12-EET are summarized below.
Vasodilation
11,12-EET is a potent vasodilator of coronary and mesenteric arteries.[6][7] This effect is primarily mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[6][8]
Anti-inflammatory Effects
11,12-EET exhibits significant anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1] This leads to a reduction in the expression of adhesion molecules on endothelial cells, thereby attenuating leukocyte adhesion and transmigration.[1]
Angiogenesis
11,12-EET promotes angiogenesis, the formation of new blood vessels.[9] It has been shown to stimulate endothelial cell migration and tube formation, processes that are crucial for tissue repair and neovascularization.[9][10]
The signaling pathways activated by 11,12-EET are complex and involve G-protein coupled receptors and downstream effectors such as adenylyl cyclase and protein kinase A.[10]
The following diagram depicts the major signaling pathways of 11,12-EET in the cardiovascular system:
Quantitative Data on the Cardiovascular Effects of 11,12-EET
The following table summarizes key quantitative data from studies investigating the effects of 11,12-EET on various cardiovascular parameters.
| Parameter | Species/Cell Type | Concentration of 11,12-EET | Effect | Reference |
| Vasodilation | Human Coronary Arterioles | 10⁻⁵ mol/L | 67 ± 6% maximal dilation | [6] |
| Neovasculogenesis | Human Endothelial Progenitor Cells | 50 nM | ~1.6-fold increase | [10] |
| Endothelial Cell Migration | Human Endothelial Cells | 30 nM (11(R),12(S)-EET) | Maximal migratory response | [8] |
| Inhibition of VCAM-1 Expression | Human Aortic Endothelial Cells | 0.1 nM (with sEH inhibitor) | Reduction of TNFα-induced expression | [11] |
| Relaxation of Mesenteric Arteries | Rat | 0.6 µM | IC₅₀ for relaxation | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the this compound pathway. Below are outlines for key experimental protocols.
Assay for Acyl-CoA Synthetase (ACSL) Activity with 11,12-EET as a Substrate
This protocol is adapted from general methods for measuring ACSL activity.[3]
Objective: To measure the formation of this compound from 11,12-EET.
Materials:
-
Microsomal preparations from cells or tissues of interest
-
¹⁴C-labeled or fluorescently-labeled 11,12-EET
-
ATP
-
Coenzyme A (CoA)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Thin-layer chromatography (TLC) plates or HPLC system
Procedure:
-
Incubate microsomal protein with labeled 11,12-EET, ATP, and CoA in the reaction buffer at 37°C.
-
Stop the reaction at various time points by adding a quenching solution (e.g., acidic methanol).
-
Extract the lipids from the reaction mixture.
-
Separate the reaction products (labeled this compound from unreacted labeled 11,12-EET) using TLC or HPLC.
-
Quantify the amount of labeled this compound formed using a scintillation counter or fluorescence detector.
Assay for Lysophospholipid Acyltransferase (LPLAT) Activity with this compound
This protocol is based on general LPLAT assays.[4][13]
Objective: To measure the incorporation of 11,12-EET from this compound into a lysophospholipid.
Materials:
-
Microsomal preparations
-
Synthesized this compound (can be generated in situ or pre-synthesized)
-
A specific lysophospholipid substrate (e.g., 1-palmitoyl-2-lyso-PC)
-
Reaction buffer
-
LC-MS/MS system
Procedure:
-
Incubate microsomal protein with this compound and the lysophospholipid substrate in the reaction buffer at 37°C.
-
Terminate the reaction by adding a solvent mixture for lipid extraction.
-
Extract the total lipids.
-
Analyze the lipid extract by LC-MS/MS to identify and quantify the newly formed EET-containing phospholipid.
The following diagram outlines the general workflow for these enzymatic assays:
Conclusion and Future Directions
While this compound itself is not known to have direct signaling properties in the cardiovascular system, its role as the gateway for the incorporation of 11,12-EET into cellular membranes is of paramount physiological importance. This esterification process represents a critical control point for regulating the bioavailability of free 11,12-EET, a potent cardioprotective lipid mediator. A deeper understanding of the enzymes involved in the synthesis and utilization of this compound, namely ACSLs and LPLATs, will be crucial for the development of novel therapeutic strategies aimed at augmenting the beneficial effects of 11,12-EET in cardiovascular diseases. Future research should focus on the specific isoforms of ACSL and LPLAT responsible for 11,12-EET esterification in cardiovascular tissues and the development of methods for the direct measurement of this compound levels in biological samples. Such advancements will undoubtedly pave the way for innovative approaches to harness the therapeutic potential of the EET pathway.
References
- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11,12-epoxyeicosatrienoic acid attenuates synthesis of prostaglandin E2 in rat monocytes stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Metabolic Crossroads of 11,12-EET-CoA: An In-Depth Technical Guide to its In Vivo Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET), a cytochrome P450-derived metabolite of arachidonic acid, is a potent signaling lipid with significant roles in cardiovascular physiology, inflammation, and angiogenesis. Its biological activity is tightly regulated by its metabolic fate. A key step in its metabolism is the conversion to its coenzyme A thioester, 11,12-EET-CoA, by acyl-CoA synthetases (ACS). This activation earmarks 11,12-EET for two primary metabolic pathways: hydrolysis by soluble epoxide hydrolase (sEH) or esterification into complex lipids, predominantly phospholipids (B1166683). Understanding the dynamics of these pathways is crucial for the development of therapeutics targeting the EET signaling cascade. This guide provides a comprehensive overview of the in vivo metabolic fate of this compound, detailing experimental protocols, quantitative data, and the signaling pathways it influences.
Metabolic Pathways of this compound
Once formed, this compound stands at a critical metabolic juncture. Its fate is determined by the interplay of two key enzymatic processes:
-
Hydrolysis by Soluble Epoxide Hydrolase (sEH): The epoxide moiety of 11,12-EET is susceptible to hydrolysis by sEH, leading to the formation of the less biologically active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). This pathway is considered a primary route for the termination of EET signaling.
-
Esterification into Complex Lipids: this compound serves as a substrate for various acyltransferases, which catalyze its incorporation into the glycerol (B35011) backbone of phospholipids and other neutral lipids like triglycerides. This process of esterification is a major mechanism for regulating the levels of free, bioactive 11,12-EET.[1][2]
The balance between these two pathways dictates the bioavailability of 11,12-EET and, consequently, its physiological effects.
Quantitative Analysis of 11,12-EET and its Metabolites
The in vivo concentrations of 11,12-EET and its primary metabolite, 11,12-DHET, are critical parameters for understanding their physiological roles. These are typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.
Table 1: Concentrations of 11,12-EET and 11,12-DHET in Rodent Tissues
| Tissue | Species | 11,12-EET Concentration | 11,12-DHET Concentration | Reference |
| Plasma | Human | 8.8 ng/mL | - | [3] |
| Liver | Rat | 6 ng/g | 6 ng/g | [4] |
| Heart | Rat | - | - | [5] |
| Kidney | Rat | - | - | [5] |
Note: Concentrations can vary significantly based on the physiological state, analytical method, and species.
Table 2: Distribution of d11-11,12-EET Tracer in Rat Tissues (pmol/g or mL)
| Tissue | Free | Neutral Lipids (NL) | Phospholipids (PL) | Total | % in PL | Reference |
| Plasma (Male) | 0.8 ± 0.2 | 1.2 ± 0.3 | - | 2.0 ± 0.5 | - | [2] |
| Plasma (Female) | 0.7 ± 0.1 | 1.0 ± 0.2 | - | 1.7 ± 0.3 | - | [2] |
| Liver (Male) | 0.9 ± 0.2 | 2.8 ± 0.6 | 3.6 ± 0.8 | 7.3 ± 1.6 | 49% | [2] |
| Liver (Female) | 1.1 ± 0.3 | 3.2 ± 0.7 | 4.1 ± 0.9 | 8.4 ± 1.9 | 49% | [2] |
| Adipose (Male) | 0.3 ± 0.1 | 0.5 ± 0.1 | - | 0.8 ± 0.2 | - | [2] |
| Adipose (Female) | 0.4 ± 0.1 | 0.6 ± 0.1 | - | 1.0 ± 0.2 | - | [2] |
Data from a study where d11-11,12-EET was intraperitoneally injected into rats, and tissues were collected after 3-4 minutes.[2]
Experimental Protocols
Quantification of 11,12-EET and 11,12-DHET by LC-MS/MS
This protocol provides a general framework for the analysis of 11,12-EET and 11,12-DHET in biological matrices.
a. Sample Preparation (Solid Phase Extraction)
-
Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., phosphate (B84403) buffer) containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent lipid peroxidation.
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., 11,12-EET-d8, 11,12-DHET-d4) to the homogenate for accurate quantification.
-
Acidification: Acidify the sample to pH 3-4 with a weak acid (e.g., acetic acid or formic acid) to protonate the carboxylic acid group of the analytes.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
b. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for 11,12-EET, 11,12-DHET, and their respective internal standards.
Acyl-CoA Synthetase (ACS) Activity Assay
This radiometric assay provides a method to measure the activity of ACS enzymes that utilize 11,12-EET as a substrate.
a. Materials
-
Radiolabeled [3H]-11,12-EET
-
Cell or tissue lysate containing ACS activity
-
Assay Buffer: (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2 mM DTT)
-
ATP solution
-
Coenzyme A (CoA) solution
-
Bovine Serum Albumin (BSA)
-
Organic scintillant
b. Protocol
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, CoA, and [3H]-11,12-EET complexed with BSA.
-
Initiate Reaction: Add the cell or tissue lysate to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Phase Separation: Add an organic solvent (e.g., heptane) to the tube and vortex to extract the unreacted [3H]-11,12-EET into the organic phase. The [3H]-11,12-EET-CoA will remain in the aqueous phase.
-
Quantification:
-
Centrifuge the tube to separate the phases.
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add organic scintillant and measure the radioactivity using a scintillation counter.
-
-
Calculation: The amount of [3H]-11,12-EET-CoA formed is proportional to the measured radioactivity and is used to calculate the ACS activity.
Signaling Pathways of 11,12-EET
11,12-EET exerts its biological effects by modulating various intracellular signaling pathways, particularly in endothelial cells. These pathways are critical for its vasodilatory, anti-inflammatory, and pro-angiogenic actions.
Key Signaling Cascades:
-
G-protein Coupled Receptor (GPCR) and Protein Kinase A (PKA): Evidence suggests that 11,12-EET acts through a Gs-coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[6]
-
PI3K/Akt/eNOS Pathway: 11,12-EET can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a potent vasodilator.
-
Extracellular Signal-Regulated Kinase (ERK) 1/2 Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, can also be activated by 11,12-EET, contributing to its effects on cell proliferation and angiogenesis.
Conclusion
The metabolic fate of this compound is a tightly regulated process with profound implications for cardiovascular health and disease. Its conversion to the less active diol by sEH and its incorporation into phospholipids represent two competing pathways that control its bioavailability. The methodologies outlined in this guide provide a framework for researchers to investigate these processes, and the quantitative data and signaling pathway diagrams offer a valuable resource for those in the field of lipid biology and drug development. Further research into the specific acyltransferases involved in this compound esterification and the functional consequences of its incorporation into different phospholipid species will undoubtedly provide deeper insights into the complex biology of this important signaling molecule.
References
- 1. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
11,12-EET-CoA: A Novel Lipid Mediator at the Crossroads of Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
11,12-Epoxyeicosatrienoic acid (11,12-EET), a key metabolite of arachidonic acid, is increasingly recognized for its pivotal role in a multitude of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of 11,12-EET's synthesis, metabolism, and signaling pathways. It delves into its functions in vasodilation, angiogenesis, inflammation, and fibrosis, presenting quantitative data in structured tables and detailing the experimental protocols used for its study. Furthermore, this guide offers visualizations of its complex signaling networks and experimental workflows through detailed diagrams, aiming to equip researchers, scientists, and drug development professionals with a thorough understanding of this novel lipid mediator and its therapeutic potential.
Introduction
Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism.[1][2] Among the four regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—11,12-EET has garnered significant attention for its diverse and potent biological activities.[1][3] It functions as a critical mediator in the cardiovascular system, demonstrating vasodilatory, anti-inflammatory, pro-angiogenic, and anti-fibrotic properties.[3][4][5][6] This guide focuses on the core aspects of 11,12-EET, with a particular emphasis on its CoA-esterified form, which is crucial for its incorporation into phospholipids (B1166683) and subsequent signaling actions.
Synthesis and Metabolism of 11,12-EET
11,12-EET is synthesized from arachidonic acid by CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families.[2][7] Once formed, 11,12-EET can be rapidly metabolized into its less active diol form, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), by the action of soluble epoxide hydrolase (sEH).[6][8] Alternatively, 11,12-EET can be esterified into phospholipids, a process that is now understood to be a major pathway regulating its free concentration in vivo.[9][10]
Diagram: Synthesis and Metabolism of 11,12-EET
Caption: Synthesis of 11,12-EET from arachidonic acid and its subsequent metabolic pathways.
Signaling Pathways of 11,12-EET
11,12-EET exerts its effects through a variety of signaling pathways, often initiated by its interaction with putative G-protein coupled receptors (GPCRs) on the cell surface. A key pathway involves the activation of a Gs-coupled receptor, leading to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and the activation of Protein Kinase A (PKA).[11][12]
Gs-PKA-Mediated Signaling
The activation of the Gs-PKA pathway by 11,12-EET has been shown to be crucial for several of its downstream effects, including the translocation of Transient Receptor Potential (TRP) channels and the promotion of angiogenesis.[11][12] Specifically, the 11(R),12(S)-EET enantiomer is more potent in activating this pathway.[11]
Diagram: 11,12-EET Gs-PKA Signaling Pathway
Caption: Gs-PKA signaling cascade initiated by 11,12-EET.
Akt/eNOS Signaling Pathway
In human endothelial progenitor cells (hEPCs), 11,12-EET has been demonstrated to induce neovasculogenesis through the activation of the PI3K/Akt and endothelial nitric oxide synthase (eNOS) signaling pathways.[13][14] This leads to an upregulation of vascular endothelial (VE)-cadherin and CD31, markers of endothelial cell differentiation and function.[13]
Diagram: 11,12-EET Akt/eNOS Signaling in Neovasculogenesis
Caption: Akt/eNOS pathway in 11,12-EET-induced neovasculogenesis.
Modulation of Ion Channels
11,12-EET is a potent modulator of various ion channels. It can activate large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and vasorelaxation.[11] It also activates Transient Receptor Potential Vanilloid 4 (TRPV4) channels, contributing to its vasodilatory effects.[7][15][16]
Quantitative Data on 11,12-EET Activity
The following tables summarize key quantitative data from various studies on the biological effects of 11,12-EET.
Table 1: Effects of 11,12-EET on Angiogenesis and Cell Migration
| Parameter | Cell Type | Concentration of 11,12-EET | Effect | Reference |
| Endothelial Cell Migration | Human Endothelial Cells | (±)-11,12-EET | Stimulated migration comparable to VEGF | [11] |
| Endothelial Tube Formation | Human Endothelial Cells | 30 nM 11(R),12(S)-EET | Maximal response | [11] |
| Neovasculogenesis | hEPCs | 3, 30, 50 nM | 1.36, 1.5, 1.61-fold increase, respectively | [13] |
Table 2: Anti-inflammatory Effects of 11,12-EET
| Parameter | Cell Type/Model | Concentration of 11,12-EET | Effect | Reference |
| VCAM-1 Expression (TNF-α induced) | Human Endothelial Cells | Not specified | Potent inhibition | [1] |
| E-selectin & ICAM-1 Expression | Human Endothelial Cells | Not specified | Suppression | [1][16] |
| Basal TNF-α Production | THP-1 cells | Not specified | Inhibition | [1] |
| COX-2 Expression (IL-1β + PMA induced) | THP-1 cells | Not specified | Abolished | [1] |
| Monocyte Adhesion | Human Aortic Endothelial Cells | 0.1 nM (with sEH inhibitor) | Reduced | [4] |
Table 3: Effects of 11,12-EET on Ion Channels and Vascular Tone
| Parameter | Tissue/Cell Type | Concentration of 11,12-EET | Effect | Reference |
| KCa Channel NPo | Rat Hippocampal Astrocytes | Not specified | Increased | [15] |
| Epithelial Na+ Channels | Rat Cortical Collecting Duct | EC50 = 2 µM | Inhibition | [15] |
| Vasodilation | Rat Perfused Mesenteric Bed | Dose-dependent | Vasodilation | [17] |
Table 4: Anti-fibrotic Effects of 11,12-EET
| Parameter | Cell Type/Model | Concentration of 11,12-EET | Effect | Reference |
| α-SMA & Collagen Type-I Expression (TGF-β1 induced) | MRC-5 cells & IPF primary fibroblasts | Not specified | Significantly decreased | [6][18] |
| p-Smad2/3 & ERK Expression (TGF-β1 induced) | IPF primary fibroblasts | Not specified | Decreased | [18] |
Detailed Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the function of 11,12-EET.
Cell Culture
-
Human Endothelial Progenitor Cells (hEPCs): hEPCs are cultured in MCDB-131 medium supplemented with an EGM-2 growth kit and 10% fetal bovine serum (FBS). The culture medium is changed every two days. For experiments, 11,12-EET is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[13]
-
Human Aortic Endothelial Cells (HAECs): HAECs are used to study inflammatory responses. They are often treated with cytokines like TNF-α to induce an inflammatory state before the application of 11,12-EET.[4]
Neovasculogenesis/Tube Formation Assay
This assay assesses the ability of endothelial cells or their progenitors to form capillary-like structures in vitro.
-
hEPCs are seeded on a layer of Matrigel.
-
Cells are treated with varying concentrations of 11,12-EET (e.g., 3, 30, 50 nM) for a specified period (e.g., 8 hours).[13]
-
The formation of tube-like structures is observed and quantified using microscopy.
Diagram: Experimental Workflow for Tube Formation Assay
Caption: Workflow for assessing 11,12-EET's effect on neovasculogenesis.
Western Blotting
Western blotting is used to measure the expression and phosphorylation levels of key proteins in signaling pathways.
-
hEPCs are treated with 11,12-EET for a specific duration (e.g., 8 hours).[13]
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, t-Akt, p-eNOS, t-eNOS, VE-cadherin).[13]
-
The membrane is then incubated with a secondary antibody.
-
Protein bands are visualized and quantified.
Flow Cytometry
Flow cytometry is employed to analyze the expression of cell surface markers.
-
hEPCs are incubated with 11,12-EET.[13]
-
Cells are stained with fluorescently labeled monoclonal antibodies against specific markers (e.g., VE-cadherin, CD31).[13]
-
The percentage of cells expressing these markers is quantified using a flow cytometer.
In Vivo Models
-
Murine Carotid Artery Model: Continuous infusion of 11,12-EET can be used to study its effects on TNF-α-induced VCAM-1 expression and mononuclear cell adhesion in vivo.[1]
-
Diabetic Wound Healing Model: Diabetes is induced in mice (e.g., with streptozotocin), and wounds are created. 11,12-EET is applied topically to assess its impact on wound closure and the expression of growth factors and inflammatory markers.[19]
Conclusion and Future Directions
This compound and its free form, 11,12-EET, are potent lipid mediators with significant therapeutic potential. Their diverse biological activities, including vasodilation, angiogenesis, and anti-inflammatory and anti-fibrotic effects, make them attractive targets for drug development in cardiovascular diseases, inflammatory disorders, and fibrotic conditions. Future research should focus on elucidating the specific receptors for 11,12-EET, further delineating its downstream signaling pathways, and developing stable analogs or sEH inhibitors to harness its therapeutic benefits. A deeper understanding of the regulation of its synthesis and metabolism will also be crucial for translating the promising preclinical findings into effective clinical therapies.
References
- 1. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]
- 3. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 9. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 11,12 Epoxyeicosatrienoic Acid Rescues Deteriorated Wound Healing in Diabetes | MDPI [mdpi.com]
Methodological & Application
Application Note: Enzymatic Synthesis of 11,12-EET-CoA for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases.[1] Among the various regioisomers, 11,12-EET has garnered significant interest due to its potent biological activities, including vasodilation, anti-inflammatory effects, and promotion of angiogenesis.[2][3][4] In many cellular processes, fatty acids are activated to their coenzyme A (CoA) thioesters to facilitate their metabolic channeling and utilization in various biochemical pathways.[5][6] The CoA ester of 11,12-EET, 11,12-EET-CoA, is therefore a critical tool for studying the enzymes and pathways that specifically involve this activated form of 11,12-EET. This application note provides a detailed protocol for the enzymatic synthesis of this compound using a long-chain acyl-CoA synthetase (ACSL) and its subsequent use in an in vitro acyl-CoA thioesterase assay.
Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from 11,12-EET and coenzyme A, catalyzed by a recombinant long-chain acyl-CoA synthetase.
Materials and Reagents
-
11,12-Epoxyeicosatrienoic acid (11,12-EET)
-
Coenzyme A (CoA), trilithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Recombinant human long-chain acyl-CoA synthetase (ACSL), e.g., ACSL1 or ACSL5 (or purified enzyme)
-
Tris-HCl buffer
-
Potassium hydroxide (B78521) (KOH)
-
Hydroxylamine-HCl
-
Ferric chloride (FeCl₃)
-
Ethyl acetate
-
Solid Phase Extraction (SPE) cartridges (C18)
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer, pH 7.5.
-
Prepare a 100 mM ATP solution in water and adjust the pH to 7.0 with NaOH.
-
Prepare a 10 mM CoA solution in water.
-
Prepare a 100 mM MgCl₂ solution in water.
-
Prepare a 10 mg/mL solution of fatty acid-free BSA in Tris-HCl buffer.
-
Dissolve 11,12-EET in ethanol to a stock concentration of 10 mg/mL.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the components as listed in Table 1.
-
Vortex the mixture gently to ensure homogeneity.
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.
-
-
Purification of this compound:
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Extract the lipid components by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases. Collect the organic phase and repeat the extraction.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
Resuspend the dried lipid film in a small volume of 50% methanol.
-
Purify the this compound using a C18 SPE cartridge.
-
Condition the cartridge with methanol, followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts and ATP.
-
Elute the this compound with methanol.
-
-
Dry the eluted fraction under nitrogen and resuspend in an appropriate buffer for storage at -80°C.
-
Data Presentation
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Tris-HCl, pH 7.5 | 1 M | 10 | 100 mM |
| ATP | 100 mM | 10 | 10 mM |
| CoA | 10 mM | 10 | 1 mM |
| MgCl₂ | 100 mM | 10 | 10 mM |
| BSA | 10 mg/mL | 5 | 0.5 mg/mL |
| 11,12-EET | 10 mg/mL | 3.2 (approx. 100 µM) | 100 µM |
| Recombinant ACSL | 1 mg/mL | 5 | 50 µg/mL |
| Nuclease-free water | to 100 µL | ||
| Total Volume | 100 µL | ||
| Table 1: Reaction mixture for the enzymatic synthesis of this compound. |
Visualization of Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. Long-chain acyl-CoA synthetases and fatty acid channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Detection of 11,12-EET-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. One of the four regioisomers, 11,12-EET, is a potent mediator in various physiological processes, including vasodilation, anti-inflammation, and angiogenesis.[1] The conversion of 11,12-EET to its coenzyme A (CoA) thioester, 11,12-EET-CoA, is a critical step for its incorporation into phospholipids, a key aspect of its biological activity and metabolism. Accurate and sensitive detection of this compound is crucial for understanding its role in cellular signaling and for the development of novel therapeutics targeting the EET pathway.
This document provides a detailed application note and a proposed protocol for the detection and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of other fatty acyl-CoAs, as a specific validated method for this compound is not yet widely available.
Signaling Pathway of 11,12-EET
11,12-EET exerts its biological effects through various signaling pathways, often initiated by binding to a putative G-protein coupled receptor (GPCR) on the cell surface. This can lead to the activation of downstream effectors such as the PI3K/Akt and ERK pathways, promoting cell survival and proliferation. Additionally, 11,12-EET can be incorporated into cell membranes, modulating their properties and influencing ion channels.
Experimental Protocols
Sample Preparation
The extraction of acyl-CoAs from biological matrices is a critical step due to their instability. The following protocol is a general guideline and may require optimization for specific sample types.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled acyl-CoA (e.g., C17:0-CoA) is recommended.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (MeOH), Acetonitrile (ACN), Water (H₂O) - all LC-MS grade
-
Ammonium hydroxide (B78521) (NH₄OH) or formic acid
Protocol:
-
Homogenization: Homogenize tissue samples or cell pellets in 1 mL of ice-cold extraction solvent (TCA or SSA) containing the internal standard.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of MeOH followed by 3 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 3 mL of MeOH.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of an appropriate solvent, such as 50:50 ACN:H₂O with 15 mM NH₄OH, for LC-MS/MS analysis.[2]
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 15 mM Ammonium Hydroxide[2] |
| Mobile Phase B | Acetonitrile with 15 mM Ammonium Hydroxide[2] |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
The fragmentation of acyl-CoAs in positive ion mode typically results in a neutral loss of the 3'-phospho-AMP moiety (507 Da) and the formation of a product ion corresponding to the pantetheine-phosphate-acyl group.[3][4][5] Another common fragment ion is observed at m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[6]
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) [M+H - 507]⁺ | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 1086.5 | 579.5 | 428.0 | To be optimized |
| C17:0-CoA (IS) | 1020.5 | 513.5 | 428.0 | To be optimized |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. Collision energies need to be optimized for the specific instrument used.
Experimental Workflow
The overall experimental workflow for the detection of this compound is depicted below.
References
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acyltransferase Assays Using 11,12-EET-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It plays a crucial role in various physiological processes, including vasodilation, anti-inflammation, and angiogenesis, making it a molecule of significant interest in drug development.[1] The biological activity of 11,12-EET is tightly regulated, in part, by its incorporation into the phospholipid membranes of cells. This process is mediated by the sequential action of acyl-CoA synthetases and acyltransferases.
The first step in this pathway is the activation of 11,12-EET to its coenzyme A thioester, 11,12-EET-CoA, by an acyl-CoA synthetase.[2][3] Subsequently, an acyl-CoA:lysophospholipid acyltransferase (LPCAT) catalyzes the transfer of the 11,12-eicosatrienoyl group from this compound to a lysophospholipid, such as lysophosphatidylcholine (B164491) (LPC), forming a new phospholipid.[3] This incorporation sequesters 11,12-EET within the cell membrane, effectively terminating its immediate signaling activity, while also potentially creating a pool for its future release.
These application notes provide a detailed protocol for an in vitro acyltransferase assay using this compound as a substrate. This assay is a valuable tool for identifying and characterizing enzymes involved in 11,12-EET metabolism, for screening for inhibitors of these enzymes, and for investigating the mechanisms of 11,12-EET-mediated signaling.
Signaling Pathways and Metabolic Fate of 11,12-EET
11,12-EET exerts its biological effects through various signaling pathways. It has been shown to activate the Akt/eNOS and PI3-K/Akt pathways, leading to the production of nitric oxide and promoting cell survival.[4][5] Additionally, 11,12-EET can signal through G-protein coupled receptors, specifically Gs-coupled receptors, to activate protein kinase A (PKA).[6] It is also involved in the regulation of inflammatory responses through the NF-κB pathway. The metabolic fate of 11,12-EET is a critical determinant of its signaling duration. The incorporation of 11,12-EET into phospholipids (B1166683) represents a key metabolic route that attenuates its immediate signaling capacity.
Caption: Signaling pathways activated by 11,12-EET.
The experimental workflow to study the incorporation of 11,12-EET into phospholipids involves several key steps, from the synthesis of the substrate to the final analysis of the enzymatic reaction.
Caption: Experimental workflow for the acyltransferase assay.
Quantitative Data
| Enzyme | Acyl-CoA Substrate | Acyl Acceptor | Km (µM) | Vmax (nmol/min/mg) | Source |
| Bovine Heart Muscle LPI Acyltransferase | Arachidonoyl-CoA | Lysophosphatidylinositol | ~10 | Not Reported | [4] |
| Bovine Heart Muscle LPI Acyltransferase | Oleoyl-CoA | Lysophosphatidylinositol | ~15 | Not Reported | [4] |
| Rabbit Lung LPCAT | Palmitoyl-CoA | Lysophosphatidylcholine | 5.3 | 1.2 | [6] |
| Human LPCAT3 | Linoleoyl-CoA | Lysophosphatidylcholine | Not Reported | High Activity | [7] |
| Human LPCAT3 | Arachidonoyl-CoA | Lysophosphatidylcholine | Not Reported | High Activity | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
As this compound is not commercially available, it must be synthesized. This can be achieved through enzymatic or chemical methods.
Enzymatic Synthesis:
This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between 11,12-EET and Coenzyme A.
Materials:
-
11,12-EET
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (e.g., from Pseudomonas or a recombinant source with broad substrate specificity)
-
Tricine buffer
-
MgCl₂
-
DTT
Procedure:
-
Prepare a reaction mixture containing Tricine buffer (pH 7.5-8.0), MgCl₂, DTT, ATP, and CoA.
-
Add 11,12-EET (dissolved in a small amount of ethanol (B145695) or DMSO).
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the this compound using solid-phase extraction or preparative HPLC.
Chemical Synthesis:
A common method for the chemical synthesis of acyl-CoAs involves the activation of the carboxylic acid with a coupling reagent, followed by reaction with CoA.
Materials:
-
11,12-EET
-
N,N'-Carbonyldiimidazole (CDI) or Ethylchloroformate (ECF)
-
Coenzyme A
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Aqueous buffer
Procedure:
-
Dissolve 11,12-EET in an anhydrous aprotic solvent.
-
Add a coupling reagent (e.g., CDI or ECF) to activate the carboxylic acid.
-
Incubate at room temperature to form the activated intermediate.
-
In a separate vial, dissolve CoA in an aqueous buffer.
-
Slowly add the activated 11,12-EET solution to the CoA solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.0 and 8.0.
-
Monitor the reaction by HPLC.
-
Purify the this compound by preparative HPLC.
Protocol 2: In Vitro Acyltransferase Assay
This protocol is adapted from established methods for LPCAT assays and can be used with either radiolabeled or fluorescently labeled substrates for detection.
Enzyme Source Preparation:
-
Cell Lysates: Harvest cells, wash with PBS, and lyse by sonication or freeze-thaw cycles in a suitable lysis buffer. Centrifuge to remove cellular debris.
-
Microsomal Fractions: Homogenize tissues or cells in a sucrose-containing buffer. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in acyltransferases.
Assay Procedure (Radiolabel-based):
Materials:
-
[³H]-11,12-EET-CoA or this compound and [¹⁴C]-LPC
-
Lysophosphatidylcholine (LPC)
-
Enzyme preparation (cell lysate or microsomes)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mg/mL fatty acid-free BSA)
-
Chloroform/Methanol (2:1, v/v)
-
TLC plates (silica gel G)
-
Scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, LPC, and the enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [³H]-11,12-EET-CoA.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding chloroform/methanol (2:1).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid/water).
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the spot corresponding to phosphatidylcholine into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
Assay Procedure (Fluorescence-based):
This method uses a fluorescently labeled lysophospholipid.
Materials:
-
This compound
-
Fluorescently labeled LPC (e.g., NBD-LPC)
-
Enzyme preparation
-
Assay buffer
-
Chloroform/Methanol
-
HPLC system with a fluorescence detector
Procedure:
-
Follow steps 1-5 of the radiolabel-based assay, using NBD-LPC as the acyl acceptor.
-
After lipid extraction, evaporate the organic solvent under a stream of nitrogen.
-
Re-dissolve the lipid extract in a suitable solvent for HPLC analysis.
-
Inject the sample onto an HPLC system equipped with a C18 column.
-
Separate the lipids using an appropriate gradient (e.g., methanol/water).
-
Detect the fluorescently labeled phospholipid product using a fluorescence detector.
-
Quantify the product by comparing its peak area to a standard curve of the fluorescently labeled phospholipid.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the activity of acyltransferases with this compound. By adapting these established methods, researchers can gain valuable insights into the metabolic regulation of this important signaling molecule. The ability to quantify the incorporation of 11,12-EET into phospholipids will aid in the discovery of novel therapeutic agents that target this pathway for the treatment of cardiovascular and inflammatory diseases.
References
- 1. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Mammalian acyl-CoA:lysophosphatidylcholine acyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and kinetic properties of lysophosphatidylinositol acyltransferase from bovine heart muscle microsomes and comparison with lysophosphatidylcholine acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic parameters of lysophospholipid acyltransferase systems in diet-induced modifications of platelet phospholipid acyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a lysophosphatidylcholine acyltransferase in alveolar type II cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 11,12-EET-CoA in Studying Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, generated by cytochrome P450 (CYP) epoxygenases. It plays a crucial role in various physiological processes, including vasodilation, anti-inflammation, and angiogenesis. The metabolic fate of 11,12-EET is pivotal to its biological activity. While it can be degraded by soluble epoxide hydrolase (sEH) to its less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), a significant metabolic pathway involves its esterification into complex lipids such as phospholipids (B1166683) and triglycerides. This incorporation into cellular lipid pools is mediated by the formation of a coenzyme A thioester, 11,12-epoxyeicosatrienoyl-CoA (11,12-EET-CoA).
The study of this compound is, therefore, central to understanding the mechanisms by which 11,12-EET is sequestered, stored, and released, thereby modulating its signaling functions. The conversion to its CoA derivative is the first committed step for its entry into anabolic lipid pathways. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate lipid metabolism.
Key Applications
-
Investigating Acyl-CoA Synthetase Activity: this compound is the product of the reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs). Studying the formation of this compound in vitro can help identify the specific ACSL isoforms responsible for its activation and determine their kinetic parameters.
-
Elucidating Acyltransferase Specificity: As a substrate for various acyltransferases, this compound can be used to determine the substrate specificity of these enzymes for incorporating 11,12-EET into different classes of complex lipids, such as phosphatidylcholine, phosphatidylethanolamine, and triglycerides.
-
Tracing the Metabolic Fate of 11,12-EET: Isotopically labeled this compound can be used as a tracer in cell culture or in vivo to follow the incorporation and distribution of 11,12-EET into various lipid pools, providing insights into its metabolic turnover and storage.
-
Modulating Signaling Pathways: By understanding the pathways of 11,12-EET incorporation into lipids, researchers can explore how this process affects the availability of free 11,12-EET to interact with its downstream signaling targets, such as G-protein coupled receptors and ion channels.
Data Presentation
Table 1: In Vivo Distribution of Intraperitoneally Injected d11-11,12-EET in Rats
| Tissue/Fluid | Lipid Pool | d11-11,12-EET Concentration (pmol/g or mL) | Percentage of Total d11-11,12-EET in Tissue/Fluid |
| Plasma | Free | 0.8 ± 0.3 | 2.9% |
| Neutral Lipids | 15.6 ± 5.5 | 56.7% | |
| Phospholipids | 11.1 ± 3.9 | 40.4% | |
| Liver | Free | 0.5 ± 0.2 | 0.9% |
| Neutral Lipids | 25.8 ± 9.1 | 46.5% | |
| Phospholipids | 29.2 ± 10.3 | 52.6% | |
| Adipose | Free | 0.2 ± 0.1 | 1.8% |
| Neutral Lipids | 6.8 ± 2.4 | 60.2% | |
| Phospholipids | 4.3 ± 1.5 | 38.0% | |
| Brain | All | Not Detected | Not Applicable |
Data adapted from an in vivo study in rats, demonstrating the rapid esterification of 11,12-EET into complex lipids.[1]
Table 2: Quantitative Analysis of EETs in Human Plasma by LC-MS/MS
| Eicosanoid | Concentration (ng/mL) |
| 5,6-EET | 23.6 |
| 5,6-trans-EET | 5.6 |
| 8,9-EET | 8.0 |
| 8,9-trans-EET | 1.9 |
| 11,12-EET | 8.8 |
| 11,12-trans-EET | 3.4 |
| 14,15-EET | 10.7 |
| 14,15-trans-EET | 1.7 |
This table provides reference concentrations of various EET isomers found in human plasma.[2]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound from 11,12-EET using a commercially available long-chain acyl-CoA synthetase.
Materials:
-
11,12-EET (Cayman Chemical or similar)
-
Coenzyme A, lithium salt (Sigma-Aldrich)
-
ATP, disodium (B8443419) salt (Sigma-Aldrich)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp., Sigma-Aldrich)
-
Dithiothreitol (DTT)
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 µM 11,12-EET (dissolved in ethanol (B145695), final ethanol concentration <1%)
-
1 mM Coenzyme A
-
5 mM ATP
-
10 mM MgCl₂
-
50 mM Tris-HCl, pH 7.5
-
1 mg/mL BSA
-
1 mM DTT
-
Recombinant long-chain acyl-CoA synthetase (concentration to be optimized, e.g., 0.1 U/mL)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% acetic acid.
-
Purification of this compound:
-
Activate a C18 SPE cartridge by washing with methanol (B129727) followed by water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and ATP.
-
Wash with a low percentage of methanol (e.g., 20%) in water to elute unreacted CoA.
-
Elute the this compound with a higher concentration of methanol (e.g., 80-100%).
-
-
Quantification and Storage:
-
Determine the concentration of the purified this compound spectrophotometrically by measuring the absorbance at 260 nm (ε = 21,000 M⁻¹cm⁻¹ for the adenine (B156593) ring of CoA).
-
Confirm the identity and purity by LC-MS/MS.
-
Store the purified this compound at -80°C.
-
Protocol 2: In Vitro Acyltransferase Assay for 11,12-EET Incorporation
This protocol measures the incorporation of 11,12-EET from this compound into phospholipids and neutral lipids using microsomal preparations as a source of acyltransferases.
Materials:
-
Purified this compound (from Protocol 1 or commercially available)
-
Microsomal fraction prepared from cells or tissue of interest
-
Lysophosphatidylcholine (LPC) or other lysophospholipid acceptors
-
Diacylglycerol (DAG)
-
Tris-HCl buffer (pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Internal standards for LC-MS/MS (e.g., deuterated phospholipids and triglycerides)
-
Solvents for lipid extraction (Chloroform, Methanol, Water)
Procedure:
-
Microsome Preparation: Prepare microsomal fractions from your cell or tissue source by differential centrifugation. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a glass tube, set up the reaction mixture with the following final concentrations:
-
50 µM this compound
-
50-100 µg microsomal protein
-
50 µM LPC (for phospholipid synthesis) or 50 µM DAG (for triglyceride synthesis)
-
100 mM Tris-HCl, pH 7.4
-
1 mg/mL BSA
-
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
Lipid Extraction:
-
Stop the reaction by adding 2:1 (v/v) chloroform:methanol.
-
Add the internal standards.
-
Perform a Bligh-Dyer or Folch extraction to separate the lipid phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Lipid Analysis by LC-MS/MS:
-
Resuspend the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Separate the lipid classes using a suitable HPLC column (e.g., C18 for reversed-phase or silica (B1680970) for normal-phase).
-
Detect and quantify the newly synthesized phospholipids and triglycerides containing the 11,12-EET acyl chain using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Protocol 3: In Vivo Tracing of 11,12-EET Metabolism
This protocol outlines an in vivo experiment to trace the metabolic fate of 11,12-EET by administering an isotopically labeled version.
Materials:
-
Deuterated 11,12-EET (d11-11,12-EET) or ¹³C-labeled 11,12-EET
-
Experimental animals (e.g., rats or mice)
-
Anesthesia
-
Surgical tools for tissue collection
-
Homogenization buffer
-
Solvents for lipid extraction
-
Internal standards for LC-MS/MS
Procedure:
-
Animal Dosing: Administer a known amount of isotopically labeled 11,12-EET to the animals (e.g., via intraperitoneal injection).
-
Time Course and Tissue Collection: At various time points post-administration, anesthetize the animals and collect blood and tissues of interest (e.g., liver, adipose tissue, heart).
-
Sample Preparation:
-
Process blood to obtain plasma.
-
Homogenize tissues in a suitable buffer.
-
-
Lipid Extraction and Fractionation:
-
Extract total lipids from plasma and tissue homogenates using a Bligh-Dyer or Folch method.
-
Separate the lipid extract into free fatty acid, neutral lipid, and phospholipid fractions using solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Analyze each lipid fraction by LC-MS/MS to quantify the amount of labeled 11,12-EET and its metabolites (e.g., labeled 11,12-DHET and labeled complex lipids).
-
Use appropriate MRM transitions to specifically detect the labeled compounds.
-
Mandatory Visualization
Caption: Metabolic pathways of 11,12-EET.
Caption: Workflow for studying this compound metabolism.
Caption: 11,12-EET signaling via the Gs-PKA pathway.
References
- 1. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Measuring 11,12-EET-CoA Levels in Cell Lysates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases. Among the four regioisomers, 11,12-EET is implicated in various physiological processes, including vasodilation, anti-inflammation, and angiogenesis.[1][2] The biological actions of 11,12-EET can be terminated by its conversion to the less active 11,12-dihydroxyeicosatrienoic acid (DHET) by soluble epoxide hydrolase (sEH).[1][3] Alternatively, 11,12-EET can be incorporated into the phospholipid membrane, a process that requires its activation to the corresponding Coenzyme A (CoA) thioester, 11,12-EET-CoA, by acyl-CoA synthetases.[4] The formation of this compound is a critical step for its esterification into complex lipids, thereby regulating the levels of free, bioactive 11,12-EET.[4]
The quantification of this compound in cellular lysates is essential for understanding the metabolic fate of 11,12-EET and its role in cellular signaling and lipid metabolism. However, the low abundance and lability of this intermediate pose significant analytical challenges. This document provides a detailed protocol for the measurement of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocol is synthesized from established methods for the analysis of long-chain fatty acyl-CoAs.
Data Presentation
| Acyl-CoA Species | Cell Line | Concentration (pmol/mg protein) | Reference |
| Myristoyl-CoA (C14:0) | MCF7 | ~2.5 | BenchChem |
| Palmitoyl-CoA (C16:0) | MCF7 | ~12 | BenchChem |
| Stearoyl-CoA (C18:0) | MCF7 | ~8 | BenchChem |
| Oleoyl-CoA (C18:1) | MCF7 | ~7 | BenchChem |
| Myristoyl-CoA (C14:0) | RAW264.7 | ~1.5 | BenchChem |
| Palmitoyl-CoA (C16:0) | RAW264.7 | ~4 | BenchChem |
| Stearoyl-CoA (C18:0) | RAW264.7 | ~2.5 | BenchChem |
| Oleoyl-CoA (C18:1) | RAW264.7 | ~3 | BenchChem |
Signaling Pathway
The metabolic activation of 11,12-EET to this compound is a key step in its incorporation into cellular phospholipids, thereby removing it from the pool of free signaling molecules.
Caption: Metabolic pathway of 11,12-EET activation and incorporation.
Experimental Workflow
The overall workflow for the quantification of this compound from cell lysates involves rapid quenching of metabolism, efficient extraction of acyl-CoAs, and sensitive detection by LC-MS/MS.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 11,12-Epoxyeicosatrienoic acid (HMDB0004673) [hmdb.ca]
- 4. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 11,12-EET in Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as development and wound healing, and in pathological conditions, including tumor growth and metastasis. Epoxyeicosatrienoic acids (EETs), products of cytochrome P450 epoxygenase metabolism of arachidonic acid, have emerged as significant endogenous lipid signaling molecules that modulate vascular function. Among the different regioisomers, 11,12-EET has been identified as a potent stimulator of angiogenesis, making it a molecule of interest for therapeutic applications targeting vascular growth.
These application notes provide a comprehensive overview and detailed protocols for studying the pro-angiogenic effects of 11,12-EET in established in vitro and in vivo models. The information is intended to guide researchers in the experimental design, execution, and data interpretation when investigating the role of 11,12-EET in angiogenesis.
Mechanism of Action: 11,12-EET Signaling in Angiogenesis
11,12-EET promotes angiogenesis by activating a cascade of intracellular signaling pathways in endothelial cells. The binding of 11,12-EET to a putative Gs protein-coupled receptor on the cell surface initiates these events.[1] Key signaling pathways implicated in 11,12-EET-mediated angiogenesis include:
-
Gs Protein-PKA Pathway: Activation of the Gs protein leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1]
-
PI3K/Akt Pathway: 11,12-EET has been shown to induce the phosphorylation and activation of Akt (Protein Kinase B), a key regulator of cell survival and proliferation.[2][3]
-
eNOS Activation: The PI3K/Akt pathway can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a potent vasodilator and pro-angiogenic molecule.[2][3]
-
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is also activated by 11,12-EET and plays a crucial role in endothelial cell proliferation and migration.[2][3]
These signaling events culminate in various cellular responses that are fundamental to the angiogenic process, including endothelial cell proliferation, migration, and differentiation into capillary-like structures.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of 11,12-EET in various angiogenesis assays as reported in the literature. These values can serve as a reference for designing experiments.
Table 1: In Vitro Angiogenesis Assays
| Assay | Cell Type | 11,12-EET Concentration | Observed Effect | Reference |
| Tube Formation | Human Endothelial Progenitor Cells (hEPCs) | 3, 30, 50 nM | Increased neovascularization by 1.36, 1.5, and 1.61-fold, respectively.[2] | [2] |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Stimulation of capillary-like structure formation.[1] | [1] |
| Cell Migration | Primary Human Endothelial Cells | 5 µM (±)-11,12-EET | Stimulated migration comparable to VEGF.[1] | [1] |
| Cell Migration | Human Endothelial Progenitor Cells (hEPCs) | 50 nM | Significantly induced cell migration.[2] | [2] |
| Cell Proliferation | Human Endothelial Progenitor Cells (hEPCs) | Not specified | Increased cell proliferation levels.[2] | [2] |
Table 2: In Vivo Angiogenesis Models
| Model | Treatment | Outcome | Reference |
| Chick Chorioallantoic Membrane (CAM) | Not specified in detail for 11,12-EET | General model for testing pro-angiogenic compounds.[4] | [4] |
| Matrigel Plug Assay | Not specified in detail for 11,12-EET | General model for in vivo angiogenesis. |
Experimental Protocols
The following are detailed protocols for commonly used in vitro and in vivo angiogenesis assays to study the effects of 11,12-EET.
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
11,12-EET stock solution (e.g., in ethanol (B145695) or DMSO)
-
Vehicle control (same solvent as 11,12-EET)
-
Positive control (e.g., VEGF)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Preparation of BME Plates:
-
Thaw BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture HUVECs to 70-90% confluency.
-
Harvest cells using trypsin and neutralize.
-
Resuspend cells in a serum-free or low-serum medium at a concentration of 1-2 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
Prepare different concentrations of 11,12-EET in the cell suspension medium. Include a vehicle control and a positive control (e.g., 20 ng/mL VEGF).
-
Add 100 µL of the cell suspension (containing the respective treatments) to each BME-coated well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
Examine the formation of capillary-like structures using an inverted microscope.
-
Capture images of multiple random fields for each well.
-
Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length
-
Number of branch points
-
Number of loops
-
-
Image analysis software (e.g., ImageJ with an angiogenesis plugin) can be used for quantification.
-
Protocol 2: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to the rich vascular network of the chick embryo's chorioallantoic membrane.[4]
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator (37.5°C, 60-70% humidity)
-
Sterile saline solution
-
Thermanox® coverslips or sterile filter paper discs
-
11,12-EET stock solution
-
Vehicle control
-
Positive control (e.g., VEGF)
-
Stereomicroscope
-
Sterile forceps and scissors
-
70% ethanol
-
Parafilm or sterile tape
Procedure:
-
Egg Incubation:
-
Incubate fertilized eggs in a horizontal position for 3 days at 37.5°C.
-
-
Windowing the Egg:
-
On day 3, carefully create a small window (approximately 1 cm²) in the eggshell over the developing embryo, avoiding damage to the underlying membrane.
-
This can be done by gently cracking the shell and removing the pieces with sterile forceps.
-
-
Application of Test Substance:
-
Prepare sterile Thermanox® coverslips or filter paper discs by air-drying a solution of 11,12-EET, vehicle, or positive control onto them.
-
On day 10 of incubation, gently place the prepared coverslip or disc directly onto the CAM.
-
-
Sealing and Incubation:
-
Seal the window with sterile Parafilm or tape.
-
Return the eggs to the incubator for an additional 2-3 days.
-
-
Observation and Quantification:
-
On day 12 or 13, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the implant.
-
Quantify angiogenesis by counting the number of blood vessels converging towards the implant or by measuring the vessel density in the area.
-
The CAM can be fixed in situ with a fixative (e.g., paraformaldehyde) for more detailed analysis.
-
Troubleshooting and Considerations
-
Solubility of 11,12-EET: 11,12-EET is a lipid and should be dissolved in an appropriate organic solvent like ethanol or DMSO to prepare a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Stability of 11,12-EET: EETs can be unstable in aqueous solutions. Prepare fresh dilutions from the stock solution for each experiment.
-
Cell Viability: Always perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects of 11,12-EET are not due to cytotoxicity.
-
Batch-to-Batch Variation of BME: The composition of BME can vary between lots, which may affect the extent of tube formation. It is advisable to test each new lot of BME.
-
Quantification Objectivity: To ensure unbiased quantification, the person analyzing the images should be blinded to the experimental conditions.
Conclusion
11,12-EET is a potent pro-angiogenic lipid mediator that holds promise for therapeutic applications aimed at promoting vascular growth. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate the angiogenic properties of 11,12-EET and to further elucidate its mechanisms of action. Consistent and careful execution of these established assays will contribute to a better understanding of the role of this important signaling molecule in vascular biology.
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 11,12-EET-CoA by Stable Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. One of the four regioisomers, 11,12-EET, is known to exhibit a range of biological activities, including vasodilation, anti-inflammatory effects, and pro-angiogenic properties.[1] These effects are mediated through various signaling pathways, including the activation of Gs-protein coupled receptors and the PI3K/Akt pathway.[2][3] The intracellular metabolism of 11,12-EET can involve its esterification into phospholipids (B1166683) or its conversion to the corresponding Coenzyme A (CoA) thioester, 11,12-EET-CoA. The formation of this compound represents a critical step in its metabolic fate, potentially leading to its incorporation into complex lipids or its degradation via β-oxidation.
Accurate quantification of this compound is essential for understanding its physiological and pathological roles. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of endogenous small molecules due to its high sensitivity, specificity, and accuracy.[1] This application note provides a detailed protocol for the quantification of this compound in biological samples using a stable isotope dilution LC-MS/MS method.
Data Presentation
The following tables summarize representative data for the quantification of long-chain acyl-CoAs in mammalian cells and tissues, providing a reference for expected concentration ranges. While specific data for this compound is not widely available, these tables offer a comparative overview of acyl-CoA pool sizes.
Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Cell Lines.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
|---|---|---|---|
| Palmitoyl-CoA (C16:0) | - | ~12 | ~4 |
| Stearoyl-CoA (C18:0) | - | ~7 | ~2.5 |
| Oleoyl-CoA (C18:1) | - | ~8 | ~3 |
| Linoleoyl-CoA (C18:2) | - | ~1.5 | ~0.5 |
| Arachidonoyl-CoA (C20:4) | - | ~1 | ~0.3 |
Note: Data is compiled from various sources and should be used for comparative purposes only. Actual concentrations can vary significantly based on cell type, culture conditions, and analytical methodology.
Table 2: Representative LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis.
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 20% B to 100% B over 15 min |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 32°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of this compound |
| Product Ion (Q3) | Fragment ion specific to this compound (e.g., neutral loss of 507) |
| Collision Energy | Optimized for specific instrument and analyte |
| Internal Standard | Stable isotope-labeled this compound (e.g., [¹³C₄]-11,12-EET-CoA) |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in biological samples.
Preparation of Stable Isotope-Labeled Internal Standard
Due to the likely commercial unavailability of a stable isotope-labeled this compound standard, it can be biosynthesized using the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method.[1]
Materials:
-
Hepa 1c1c7 cells (or other suitable cell line)
-
Pantothenate-free cell culture medium
-
[¹³C₃,¹⁵N₁]-Pantothenic acid
-
11,12-EET
-
Charcoal-stripped fetal bovine serum (FBS)
-
Standard cell culture reagents and supplies
Protocol:
-
Culture Hepa 1c1c7 cells in pantothenate-free medium supplemented with 10% charcoal-stripped FBS and [¹³C₃,¹⁵N₁]-pantothenic acid for at least three passages to achieve >98% isotopic enrichment of the CoA pool.
-
In the final passage, supplement the medium with an appropriate concentration of 11,12-EET to allow for its activation to [¹³C₃,¹⁵N₁]-11,12-EET-CoA.
-
Harvest the cells and extract the labeled acyl-CoAs as described in the sample preparation protocol below.
-
The extract containing the stable isotope-labeled this compound can then be used as the internal standard. The concentration of the labeled standard should be determined by comparison to a known amount of a commercially available, unlabeled long-chain acyl-CoA standard.
Sample Preparation (from Cultured Cells)
This protocol is designed for the extraction of acyl-CoAs from cultured mammalian cells.[4]
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727) containing the stable isotope-labeled this compound internal standard
-
Acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Protocol:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold methanol containing the internal standard and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold methanol containing the internal standard.
-
-
Lysis and Protein Precipitation:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add acetonitrile to the lysate (a common ratio is 1:1 methanol:acetonitrile).
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 15 minutes.
-
-
Centrifugation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[5]
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer.
Protocol:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases consisting of ammonium acetate in water and acetonitrile to separate this compound from other acyl-CoAs and matrix components.[6]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the transition of the protonated molecular ion [M+H]⁺ of this compound to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[5]
-
Simultaneously monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of this compound in the sample by comparing the area ratio to a calibration curve constructed using known amounts of unlabeled this compound and a fixed amount of the internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Signaling pathways of 11,12-EET.
References
- 1. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 11,12-EET-CoA Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11,12-epoxyeicosatrienoic acid coenzyme A (11,12-EET-CoA). The information primarily addresses the stability of the 11,12-EET moiety, which is the key determinant of the overall molecule's stability in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound in aqueous solutions is the enzymatic hydrolysis of the epoxide group in the 11,12-EET moiety. This reaction is predominantly catalyzed by the enzyme soluble epoxide hydrolase (sEH), which converts the active 11,12-EET to its less active diol form, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[1][2] This enzymatic degradation is a critical pathway for inactivating EETs in biological systems.[2]
Q2: What are the main degradation products of this compound in biological samples?
A2: The main degradation product of the 11,12-EET moiety is 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), formed through the action of soluble epoxide hydrolase (sEH).[1][2] Other potential, but less prominent, metabolic pathways for EETs include beta-oxidation, omega-oxidation, and incorporation into phospholipids.[2]
Q3: How can I improve the stability of this compound in my experiments?
A3: To improve stability, it is crucial to inhibit the activity of soluble epoxide hydrolase (sEH). This can be achieved by:
-
Using sEH inhibitors: Specific inhibitors of sEH can prevent the hydrolysis of the epoxide group.[3][4]
-
Controlling Temperature: Store stock solutions at -20°C or lower. For experimental use, prepare fresh dilutions and keep them on ice.
-
pH Considerations: While not extensively detailed in the provided results, maintaining an appropriate pH for your experimental buffer system is crucial for both compound stability and biological activity.
-
Using Purified Systems: When possible, using purified enzyme systems or cell-free assays can reduce the impact of endogenous sEH present in crude tissue homogenates or cell lysates.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, it is recommended to store 11,12-EET (the parent compound) at -20°C, which can maintain stability for at least two years.[5] It is advisable to prepare stock solutions in an organic solvent like ethanol, DMF, or DMSO, and then make fresh aqueous dilutions for immediate use.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity of this compound over a short period in an aqueous buffer. | Degradation of the 11,12-EET moiety by soluble epoxide hydrolase (sEH) present in the experimental system (e.g., cell culture, tissue homogenate). | 1. Add a specific soluble epoxide hydrolase (sEH) inhibitor to your aqueous buffer. 2. Prepare fresh dilutions of this compound immediately before the experiment. 3. Keep all solutions containing this compound on ice. |
| Inconsistent experimental results between batches. | 1. Degradation of this compound stock solution. 2. Variability in the activity of endogenous sEH in different batches of biological samples. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Regularly check the purity of the stock solution using analytical methods like LC-MS/MS. 3. Normalize sEH activity across different biological samples or consistently use an sEH inhibitor. |
| Difficulty in detecting this compound or its metabolites by LC-MS/MS. | 1. Low concentration of the analyte due to degradation. 2. Suboptimal extraction or analytical method. | 1. Ensure proper sample handling and storage to minimize degradation prior to analysis. 2. Use a validated LC-MS/MS method with appropriate internal standards (e.g., deuterium-labeled EETs) for accurate quantification.[6][7] 3. Optimize solid-phase extraction (SPE) for sample cleanup and concentration.[7] |
Experimental Protocols
Protocol 1: General Handling and Preparation of Aqueous this compound Solutions
-
Stock Solution Preparation:
-
Preparation of Aqueous Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration in your aqueous experimental buffer (e.g., PBS pH 7.2).[5]
-
To enhance stability, consider adding a soluble epoxide hydrolase (sEH) inhibitor to the aqueous buffer.
-
Vortex briefly to ensure complete dissolution.
-
Keep the aqueous working solution on ice and use it as soon as possible.
-
Protocol 2: In Vitro Stability Assay for 11,12-EET in the Presence of sEH
This protocol is adapted from studies on EET hydrolysis.[8]
-
Materials:
-
11,12-EET
-
Recombinant soluble epoxide hydrolase (sEH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
sEH inhibitor (optional)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a solution of 11,12-EET in PBS. A typical starting concentration is 1 µM.
-
In separate reaction tubes, add the 11,12-EET solution.
-
To test the effect of an inhibitor, add the sEH inhibitor to the designated tubes.
-
Initiate the reaction by adding recombinant sEH to the tubes.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding an organic solvent (e.g., acetonitrile) and placing the tubes on ice.
-
Analyze the samples by LC-MS/MS to quantify the remaining 11,12-EET and the formation of 11,12-DHET.
-
Signaling Pathways and Workflows
Caption: Degradation pathway of this compound via hydrolysis by sEH.
Caption: Workflow for assessing the stability of this compound.
Quantitative Data Summary
Table 1: Relative Hydrolysis Rates of EET Regioisomers by Soluble Epoxide Hydrolase (sEH)
| EET Regioisomer | Relative Rate of Hydrolysis |
| 14,15-EET | Highest |
| 11,12-EET | Intermediate |
| 8,9-EET | Lower |
| 5,6-EET | Lowest |
Note: Data is qualitative based on multiple studies indicating a preference of sEH for 14,15-EET over other regioisomers.[1][3][8]
Table 2: Solubility and Storage of 11,12-EET
| Parameter | Information |
| Solubility | |
| Ethanol | 50 mg/ml |
| DMF | 50 mg/ml |
| DMSO | 50 mg/ml |
| PBS (pH 7.2) | 1 mg/ml |
| Long-term Storage | -20°C |
| Stability | ≥ 2 years at -20°C |
Source: Cayman Chemical product information for (±)11(12)-EET.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of cis- and trans-Epoxyeicosatrienoic Acids by Rat Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 11,12-EET-CoA by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 11,12-epoxyeicosatrienoic acid-Coenzyme A (11,12-EET-CoA).
Frequently Asked Questions (FAQs)
Q1: What are the general challenges in analyzing this compound by LC-MS/MS?
The analysis of this compound presents several challenges. As a lipid mediator, it is present in biological samples at very low concentrations. Its structure, containing a reactive epoxide ring and a large CoA moiety, makes it susceptible to degradation and instability. Furthermore, the presence of isomers of EETs can complicate chromatographic separation and accurate quantification.
Q2: What type of ionization mode is best suited for this compound analysis?
Positive electrospray ionization (ESI) mode is generally preferred for the analysis of acyl-CoAs, including this compound.[1] This is because the CoA portion of the molecule is readily protonated, leading to efficient ionization and characteristic fragmentation patterns that are useful for identification and quantification.[2][3]
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?
To enhance sensitivity, consider the following:
-
Sample Preparation: Utilize a sample extraction method that efficiently recovers acyl-CoAs while removing interfering substances. Methods using sulfosalicylic acid (SSA) for deproteinization have shown good recovery for CoAs and their precursors.[2]
-
Derivatization: While not always necessary for CoA compounds, derivatization of the carboxylic acid group of related eicosanoids with reagents like 1-(4-Aminomethyl)phenyl)pyridine-1-ium chloride (AMPP) can significantly increase sensitivity in positive ion mode.[4]
-
MS Parameters: Optimize MS conditions, including capillary voltage, cone voltage, collision energy, and source and desolvation temperatures, to maximize the signal for your specific analyte and instrument.[4]
-
Chromatography: Use a UPLC system with a sub-2 µm particle size column to achieve better peak resolution and sensitivity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Column degradation. - Matrix effects from the sample. | - Adjust the mobile phase pH. Ammonium hydroxide (B78521) (15 mM) in both aqueous and organic phases has been used successfully for acyl-CoA analysis.[1] - Replace the column with a new one of the same type. - Improve sample cleanup. Consider solid-phase extraction (SPE) to remove interfering matrix components. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization. - Suboptimal MS/MS transition. - Analyte degradation during sample preparation or storage. - Insufficient sample concentration. | - Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperatures). - Perform a product ion scan to identify the most intense and specific fragment ions for this compound. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[5] - Keep samples on ice or at 4°C during preparation and store extracts at -80°C. - Concentrate the sample extract before injection. |
| High Background Noise | - Contaminated mobile phase or LC system. - Matrix interferences from the biological sample. - Plasticizers or other contaminants leaching from labware. | - Use high-purity solvents and flush the LC system thoroughly. - Enhance sample preparation with additional cleanup steps like SPE. - Use glass or polypropylene (B1209903) labware to minimize contamination. |
| Inconsistent Retention Times | - Fluctuations in column temperature. - Changes in mobile phase composition. - Column aging. | - Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily and ensure proper mixing. - Equilibrate the column sufficiently before each run. If the problem persists, the column may need to be replaced. |
| Co-elution with Isomers | - Insufficient chromatographic resolution. | - Optimize the LC gradient to improve the separation of EET-CoA isomers. A longer, shallower gradient may be necessary.[6] - Consider using a different stationary phase. A C18 column is commonly used, but other phases may provide better selectivity.[6][7] |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs
This protocol is adapted from methods for short-chain acyl-CoAs and is a recommended starting point for this compound.[2][8]
-
Homogenization: Homogenize frozen tissue samples in a cold solution of 100 mM KH2PO4. For cultured cells, scrape and collect them in a suitable buffer.
-
Deproteinization: Add 5-sulfosalicylic acid (SSA) to a final concentration of 2.5% (w/v) to precipitate proteins.[2]
-
Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Storage: Store the extract at -80°C until LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes starting parameters for LC-MS/MS analysis of this compound, based on methods for similar compounds.[1][4]
| Parameter | Recommended Starting Condition |
| LC System | UPLC with a binary solvent manager and autosampler |
| Column | Reversed-phase C18, 1.7 µm particle size, 2.1 x 150 mm |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40 - 60 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.1 kV |
| Cone Voltage | 25 V |
| Collision Gas | Argon |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
MS/MS Transitions for this compound
The theoretical precursor and product ions for this compound are presented below. These should be empirically optimized on your specific mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | [M+H - 507]+ | Optimize in the range of 20-40 |
| 428 | Optimize in the range of 30-50 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Troubleshooting low yields in 11,12-EET-CoA enzymatic synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of 11,12-Epoxyeicosatrienoic acid-Coenzyme A (11,12-EET-CoA), particularly focusing on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the enzymatic synthesis of this compound?
A1: The enzymatic synthesis of this compound involves the ligation of Coenzyme A (CoA) to the carboxylic acid group of 11,12-EET. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL), an enzyme that activates fatty acids. The reaction proceeds in two main steps: first, the formation of an 11,12-EET-AMP intermediate from 11,12-EET and ATP, and second, the transfer of the 11,12-EET moiety to CoA, releasing AMP.
Q2: Which specific enzyme should I use for this synthesis?
A2: Several isoforms of long-chain acyl-CoA synthetase (ACSL) exist, and they exhibit different substrate specificities. ACSL4 is known to have a preference for arachidonic acid, the precursor of 11,12-EET, suggesting it may be a suitable candidate. However, other ACSL isoforms may also be effective. It is recommended to test different commercially available or purified ACSL isoforms to find the one with the highest activity for 11,12-EET.
Q3: What are the critical reagents and cofactors for the reaction?
A3: The essential components for the enzymatic synthesis of this compound are:
-
11,12-EET: The fatty acid substrate.
-
Coenzyme A (CoA): The acceptor molecule.
-
Long-chain acyl-CoA synthetase (ACSL): The enzyme catalyst.
-
ATP: Provides the energy for the reaction.
-
Magnesium ions (Mg²⁺): A required cofactor for ACSL activity.
-
Buffer: To maintain an optimal pH for the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by tracking the consumption of substrates (11,12-EET, CoA, ATP) or the formation of the product (this compound). High-performance liquid chromatography (HPLC) is a common method for separating and quantifying these components. A reversed-phase C18 column is typically used, and detection can be performed using a UV detector, as the adenine (B156593) moiety of CoA absorbs light at approximately 260 nm.
Troubleshooting Guide for Low Yields
Low yields in the enzymatic synthesis of this compound can arise from several factors related to enzyme activity, substrate integrity, reaction conditions, and product stability. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Low or No Enzyme Activity
| Potential Cause | Recommended Action |
| Improper Enzyme Storage | Ensure the ACSL enzyme is stored at the recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. |
| Enzyme Denaturation | Verify that the reaction temperature is within the optimal range for the specific ACSL isoform used. Avoid excessive heat or harsh chemical conditions during purification and reaction setup. |
| Incorrect Cofactor Concentration | The concentration of Mg²⁺ is critical. Prepare fresh ATP and MgCl₂ solutions and ensure their final concentrations in the reaction mixture are optimal (typically a slight molar excess of Mg²⁺ over ATP). |
| Presence of Inhibitors | Ensure all reagents and labware are free from contaminants that could inhibit enzyme activity, such as heavy metals or detergents from previous experiments. |
| Sub-optimal pH | The optimal pH for the CoA ligation step is generally slightly alkaline. Perform small-scale pilot reactions to determine the optimal pH for your specific ACSL isoform, typically in the range of 7.5-8.5. |
Problem 2: Substrate Degradation
| Potential Cause | Recommended Action |
| Hydrolysis of 11,12-EET Epoxide Ring | 11,12-EET is sensitive to acidic conditions, which can lead to the opening of the epoxide ring to form the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). Maintain a neutral to slightly alkaline pH during the reaction and subsequent purification steps. |
| Contamination with Soluble Epoxide Hydrolase (sEH) | If using a crude or partially purified ACSL preparation, it may be contaminated with sEH, which rapidly hydrolyzes the epoxide ring of 11,12-EET. Use a highly purified ACSL enzyme. If contamination is suspected, consider adding a specific sEH inhibitor to the reaction mixture. |
| Oxidation of 11,12-EET | Polyunsaturated fatty acids are susceptible to oxidation. Handle 11,12-EET under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers to minimize exposure to oxygen. |
Problem 3: Product Instability
| Potential Cause | Recommended Action |
| Hydrolysis of the Thioester Bond | The thioester bond in this compound is susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. Process the reaction mixture promptly after completion and store the purified product at low temperatures (e.g., -80°C) and neutral pH. |
| Adsorption to Surfaces | Long-chain acyl-CoAs can be "sticky" and adsorb to glass and plastic surfaces, leading to apparent low yields. Use low-adhesion microcentrifuge tubes and pipette tips. Rinsing surfaces with a solvent containing a small amount of detergent (e.g., Triton X-100) can help recover adsorbed material, but be mindful of its compatibility with downstream applications. |
Data Presentation
Table 1: Typical Reaction Conditions for Enzymatic Acyl-CoA Synthesis
| Parameter | Typical Range | Notes |
| pH | 7.5 - 8.5 | Optimal pH can vary between ACSL isoforms. |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rate but may also lead to enzyme instability and substrate/product degradation. |
| 11,12-EET Concentration | 10 - 100 µM | Higher concentrations may lead to substrate inhibition. |
| CoA Concentration | 1.2 - 2.0 molar excess over 11,12-EET | Ensure CoA is not the limiting reagent. |
| ATP Concentration | 1.5 - 3.0 molar excess over 11,12-EET | ATP is consumed in the reaction. |
| MgCl₂ Concentration | 1.1 - 1.5 molar excess over ATP | Mg²⁺ is a critical cofactor. |
| ACSL Concentration | 0.1 - 2 µM | Enzyme concentration will depend on its specific activity. |
| Reaction Time | 30 - 120 minutes | Monitor reaction progress to determine the optimal time. |
Table 2: Kinetic Parameters of a Representative Long-Chain Acyl-CoA Synthetase with Various Fatty Acid Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Relative Activity (%) |
| Palmitic Acid (16:0) | 10 - 20 | 5 - 10 | 100 |
| Oleic Acid (18:1) | 20 - 40 | 4 - 8 | ~80 |
| Linoleic Acid (18:2) | 15 - 30 | 6 - 12 | ~120 |
| Arachidonic Acid (20:4) | 10 - 25 | 10 - 15 | ~150 |
| 11,12-EET (20:4 epoxide) | Data not readily available | Data not readily available | Expected to be similar to or slightly lower than arachidonic acid |
Note: The kinetic parameters are highly dependent on the specific ACSL isoform and the assay conditions. This table provides a general comparison.
Experimental Protocols
Detailed Methodology: Enzymatic Synthesis of this compound
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of ATP in water and adjust the pH to 7.0. Store in aliquots at -20°C.
-
Prepare a 100 mM stock solution of MgCl₂ in water.
-
Prepare a 10 mM stock solution of Coenzyme A in water. Store in aliquots at -20°C.
-
Prepare a 1 mM stock solution of 11,12-EET in ethanol (B145695) or DMSO. Store under inert gas at -80°C.
-
Prepare a 1 M stock solution of a suitable buffer (e.g., Tris-HCl or HEPES) and adjust to the desired pH (e.g., 8.0).
-
-
Reaction Setup:
-
In a low-adhesion microcentrifuge tube, combine the following reagents to the desired final concentrations (refer to Table 1):
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
MgCl₂
-
ATP
-
CoA
-
11,12-EET (add last to minimize time in aqueous solution before the reaction starts)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase (ACSL) enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for the determined reaction time (e.g., 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by adding a small amount of a strong acid (e.g., perchloric acid), being mindful of the potential for epoxide ring opening if the pH becomes too low.
-
-
Product Purification by HPLC:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample onto a reversed-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0) and an organic solvent (e.g., acetonitrile). A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.
-
Monitor the elution profile at 260 nm. This compound will elute as a distinct peak.
-
Collect the fraction containing the this compound peak.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the purified product.
-
-
Product Characterization and Storage:
-
Confirm the identity and purity of the this compound by mass spectrometry.
-
Determine the concentration of the purified product using its molar extinction coefficient at 260 nm (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ for the adenine ring of CoA).
-
Store the purified this compound in a suitable buffer at -80°C under an inert atmosphere.
-
Visualizations
Caption: Enzymatic synthesis of this compound from its reactants.
Caption: A typical experimental workflow for this compound synthesis.
Caption: A decision tree for troubleshooting low synthesis yields.
Technical Support Center: Mass Spectrometry of 11,12-EET-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11,12-epoxyeicosatrienoic acid-coenzyme A (11,12-EET-CoA) in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragment ions of this compound in tandem mass spectrometry (MS/MS)?
A1: In positive ion mode ESI-MS/MS, acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][2] Another diagnostic fragment ion is observed at m/z 428, representing the adenosine (B11128) 3',5'-diphosphate key fragment.[1] In negative ion mode, an abundant [M-H]⁻ ion is typically observed.[3][4]
Q2: What is "in-source fragmentation" and how can it affect my this compound analysis?
A2: In-source fragmentation (ISF) is the unintended fragmentation of an analyte in the ion source of the mass spectrometer before mass analysis.[5] For acyl-CoAs, ISF can lead to the premature appearance of the characteristic fragment at m/z 428 and the neutral loss of 507 Da in a full scan, which can complicate quantification and identification.[1] Optimization of ion source parameters, such as capillary voltage and source temperature, can help minimize ISF.[1]
Q3: Can the epoxide ring of this compound cause specific artifacts?
A3: Yes, the epoxide ring is a reactive functional group. In the mass spectrometer, collision-induced dissociation (CID) can lead to cleavage at the C12-C13 bond of the epoxide.[6] For the free acid form of 11,12-EET (as a pentafluorobenzyl ester), a characteristic product ion at m/z 208 has been reported.[6] While not explicitly documented for the CoA thioester, similar fragmentation of the fatty acyl chain is possible and could lead to unexpected fragment ions. Additionally, the epoxide can be susceptible to hydrolysis, opening to form the corresponding diol (11,12-dihydroxyeicosatrienoic acid or DHET). This can occur during sample preparation, storage, or within the LC system, leading to a decrease in the this compound signal and an increase in the 11,12-DHET-CoA signal.
Q4: How can I distinguish this compound from its regioisomers (e.g., 8,9-EET-CoA, 14,15-EET-CoA) in my analysis?
A4: Distinguishing regioisomers of EET-CoA requires good chromatographic separation, as they are isobaric (have the same mass). Developing a robust liquid chromatography (LC) method is crucial. Chiral chromatography may be necessary to separate enantiomers if required.[6] While the CoA fragmentation is common to all isomers, there may be subtle differences in the fragmentation of the fatty acyl chain that can be used for differentiation in MS/MS. For the free acid forms, different regioisomers produce distinct fragment ions upon CID.[6] It is important to use reference standards for each isomer to confirm retention times and fragmentation patterns.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | This compound is susceptible to hydrolysis of both the thioester bond and the epoxide ring. Ensure samples are processed quickly and at low temperatures. Store extracts at -80°C.[2] Avoid high pH conditions. |
| Ion Suppression (Matrix Effects) | Biological matrices can suppress the ionization of the analyte.[7] To diagnose, perform a post-extraction spike of a known amount of standard into an extracted blank matrix and compare the signal to a pure standard. To mitigate, improve sample cleanup (e.g., solid-phase extraction), dilute the sample, or use a matrix-matched calibration curve. |
| Suboptimal Ionization Parameters | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) using a pure standard of this compound or a related acyl-CoA. |
| Incorrect MS/MS Transition | Confirm the precursor and product ion masses. For positive mode, a common transition is [M+H]⁺ → [M-507+H]⁺.[8] |
Issue 2: Unexplained Peaks or High Background Noise
| Potential Cause | Troubleshooting Step |
| In-Source Fragmentation | As mentioned in the FAQ, this can generate fragment ions in the ion source.[1] Try reducing the source energy (e.g., lower capillary voltage or fragmentor voltage). |
| Contamination | Contamination from solvents, glassware, or the LC-MS system can introduce interfering peaks. Run solvent blanks to identify sources of contamination. Ensure high-purity solvents and reagents are used. |
| Presence of Isobaric Interferences | Other lipids in the sample may have the same nominal mass as this compound or its fragments. Improve chromatographic separation to resolve these interferences. High-resolution mass spectrometry can also help differentiate between compounds with the same nominal mass but different elemental compositions. |
| Hydrolysis to 11,12-DHET-CoA | The presence of a peak corresponding to the diol form may indicate degradation. Check sample handling and storage procedures. |
Issue 3: Inconsistent Retention Time
| Potential Cause | Troubleshooting Step |
| Column Degradation | Repeated injections of biological extracts can lead to column contamination and performance loss.[9] Flush the column with a strong solvent or replace it if necessary. |
| Mobile Phase Issues | Ensure the mobile phase is fresh and properly mixed. Changes in pH or composition can affect retention times. |
| LC System Problems | Check for leaks, pump issues, or problems with the autosampler that could lead to inconsistent flow rates or injection volumes. |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound
This is a general guideline; specific parameters should be optimized for your instrument and application.
-
Sample Preparation:
-
Homogenize tissue or cells in a cold solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins and extract lipids.
-
Consider using an internal standard, such as a stable isotope-labeled this compound or a non-endogenous acyl-CoA, added at the beginning of the extraction.
-
Perform solid-phase extraction (SPE) for sample cleanup to remove interfering substances like phospholipids.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.
-
Mobile Phase A: Water with an additive such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Develop a gradient elution to separate this compound from other lipids and isomers.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode. Positive mode is often preferred for acyl-CoAs.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Primary (Quantitative): Precursor ion [M+H]⁺ → Product ion corresponding to the neutral loss of 507 Da.
-
Secondary (Qualitative): Precursor ion [M+H]⁺ → Product ion at m/z 428.[11]
-
-
Parameter Optimization: Infuse a standard solution of a representative acyl-CoA to optimize declustering potential, collision energy, and other MS parameters.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for this compound mass spectrometry.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation and identification of organic acid-coenzyme A thioesters using liquid chromatography/electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 11,12-EET-CoA Incorporation into Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 11,12-epoxyeicosatrienoic acid-Coenzyme A (11,12-EET-CoA) incorporation into liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for incorporating the amphipathic molecule this compound into liposomes?
A1: The thin-film hydration method is a commonly used and effective technique for incorporating amphipathic molecules like this compound into liposomes.[1][2] This method involves dissolving the lipids and this compound in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer.[1] For potentially improved encapsulation efficiency, especially for water-soluble compounds, some protocols suggest dissolving the compound in the aqueous buffer before reconstituting the dry lipid film.[3]
Q2: How can I improve the stability of liposomes containing this compound?
A2: Several factors can influence the stability of your liposomal formulation.[4][5][6] The inclusion of cholesterol in the lipid bilayer can increase membrane rigidity and stability.[4][7] The choice of phospholipids (B1166683) is also critical; lipids with a higher phase transition temperature (Tc) tend to form more stable liposomes.[4] Additionally, maintaining the temperature of the hydration medium above the Tc of the lipids during preparation is crucial for proper vesicle formation and stability. The storage conditions, such as temperature and time, also significantly impact stability, with lower temperatures generally favoring longevity.[7]
Q3: What are the key factors influencing the encapsulation efficiency of lipophilic or amphipathic molecules in liposomes?
A3: The encapsulation efficiency is highly dependent on the lipid-to-drug/molecule molar ratio, with typical starting ratios ranging from 10:1 to 100:1.[8] The physicochemical properties of the molecule, such as its lipophilicity (Log P), play a significant role; more hydrophobic compounds tend to have higher encapsulation efficiencies.[9] The composition of the liposome (B1194612), including the type of phospholipids and the presence of cholesterol, can also affect how well the molecule is incorporated.[10]
Q4: How can I accurately measure the amount of this compound incorporated into my liposomes?
A4: To determine the incorporation efficiency, you must separate the free, unincorporated this compound from the liposomes.[8] Techniques like size exclusion chromatography (SEC) or dialysis are effective for this separation.[8] Once separated, the amount of this compound in the liposomal fraction can be quantified using methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Incorporation Efficiency of this compound | The bulky and charged CoA group may hinder insertion into the lipid bilayer. | Optimize the lipid-to-11,12-EET-CoA molar ratio; start with a higher lipid excess.[8] Consider using a lipid composition with more fluid characteristics to accommodate the bulky head group. |
| Inefficient incorporation of acyl-CoAs into lipids can be a limiting factor.[12] | Experiment with different liposome preparation methods, such as sonication or extrusion, which can influence vesicle size and lamellarity, potentially affecting incorporation.[13] | |
| Liposome Aggregation | The introduction of this compound may alter the surface charge and properties of the liposomes. | Include a charged lipid (e.g., a negatively charged phospholipid) in the formulation to increase electrostatic repulsion between vesicles and enhance stability.[7] |
| Improper hydration or sizing. | Ensure the hydration buffer temperature is above the lipid transition temperature and that sizing methods like extrusion are performed correctly to achieve a uniform size distribution.[3] | |
| Degradation of this compound during Formulation | 11,12-EET is susceptible to oxidation and hydrolysis.[13] | Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[14] Use buffers with a pH that minimizes hydrolysis. Consider adding an antioxidant to the formulation. |
| Inaccurate Quantification of Incorporated this compound | Incomplete separation of free and encapsulated molecules. | Use a reliable separation technique like size exclusion chromatography or dialysis with an appropriate molecular weight cutoff.[8] |
| Interference from lipids in the quantification assay. | Validate your analytical method to ensure that the lipid components of the liposomes do not interfere with the detection of this compound. |
Quantitative Data Summary
The following table provides illustrative data on how different experimental parameters can affect the incorporation efficiency of a lipophilic molecule into liposomes. Note that these are representative values and actual results will vary depending on the specific molecule and experimental conditions.
| Lipid Composition (molar ratio) | Incorporation Method | Molecule:Lipid Ratio | Mean Liposome Diameter (nm) | Incorporation Efficiency (%) |
| DPPC:Cholesterol (9:1) | Thin-Film Hydration + Sonication | 1:50 | 150 ± 20 | 65 |
| DPPC:Cholesterol (7:3) | Thin-Film Hydration + Sonication | 1:50 | 145 ± 25 | 75 |
| DPPC:Cholesterol (9:1) | Thin-Film Hydration + Extrusion | 1:50 | 100 ± 10 | 70 |
| DPPC:Cholesterol (9:1) | Thin-Film Hydration + Sonication | 1:20 | 160 ± 30 | 50 |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Sonication
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DPPC, cholesterol) and this compound in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[14]
-
-
Hydration:
-
Warm the aqueous buffer (e.g., PBS) to a temperature above the phase transition temperature (Tc) of the primary lipid.
-
Add the warm buffer to the flask containing the lipid film.
-
Agitate the flask to hydrate (B1144303) the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs).
-
-
Sizing by Sonication:
-
Submerge the flask containing the MLV suspension in a bath sonicator.
-
Sonicate at a temperature above the Tc for 5-10 minutes, or until the suspension becomes clear, indicating the formation of small unilamellar vesicles (SUVs).[3]
-
Protocol 2: Liposome Sizing by Extrusion
-
Prepare MLVs: Follow steps 1 and 2 from Protocol 1.
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into a syringe and attach it to the extruder.
-
Pass the suspension through the membrane multiple times (typically an odd number of passes, e.g., 11 or 21) to produce unilamellar vesicles (LUVs) of a defined size.[13]
-
Visualizations
References
- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 3. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 4. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of liposomal formulations in physiological conditions for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STABILITY STUDIES OF LIPOSOMES AS A FUNCTION OF LIPID COMPOSITION, LIPOSOMAL TYPE, SURFACE CHARGE AND STORAGE CONDITIONS [journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acyl CoA profiles of transgenic plants that accumulate medium-chain fatty acids indicate inefficient storage lipid synthesis in developing oilseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. protobiology.org [protobiology.org]
Technical Support Center: Overcoming Solubility Issues with 11,12-EET-CoA in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 11,12-epoxyeicosatrienoic acid-Coenzyme A (11,12-EET-CoA) in cell culture experiments. Due to the limited direct literature on this compound, some recommendations are based on established methods for the parent compound, 11,12-EET, and general principles for handling long-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my cell culture medium. What is the recommended procedure?
A1: this compound, like other long-chain fatty acyl-CoAs, has limited solubility in aqueous solutions. Direct addition to cell culture media is not recommended as it will likely lead to precipitation. The suggested method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the cell culture medium.
Recommended Solvents for Stock Solution:
-
Ethanol (B145695): Generally well-tolerated by most cell lines at low final concentrations (<0.1%).
-
Dimethyl sulfoxide (B87167) (DMSO): A common solvent for water-insoluble compounds, also well-tolerated at low final concentrations (<0.1%).
Stock Solution Preparation Protocol:
-
Warm the vial of this compound to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving the this compound in a minimal amount of ethanol or DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -80°C for long-term stability.
Working Solution Preparation:
-
Thaw the stock solution on ice.
-
Serially dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration immediately before use.
-
When diluting, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
Q2: What is the maximum concentration of this compound I can use in my cell culture experiments?
A2: The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. Based on studies with the parent compound, 11,12-EET, effective concentrations can range from the nanomolar to the low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your assay while monitoring for cytotoxicity.
Q3: How can I improve the stability of this compound in my cell culture medium?
A3: Long-chain acyl-CoAs are susceptible to hydrolysis in aqueous solutions. To improve stability:
-
Prepare fresh working solutions for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Minimize the time the compound is in the aqueous culture medium before and during the experiment.
-
Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to complex with the this compound, which can improve both solubility and stability.
Q4: Should I be concerned about the cytotoxicity of the organic solvent used for the stock solution?
A4: Yes, organic solvents like ethanol and DMSO can be toxic to cells at higher concentrations. It is essential to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.1%. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the organic solvent used to dissolve the this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when adding this compound to cell culture medium. | - The concentration of this compound is above its solubility limit in the aqueous medium.- The stock solution was not properly mixed upon dilution. | - Decrease the final concentration of this compound.- Prepare a fresh, lower concentration stock solution.- Add the stock solution to the medium while vortexing to ensure rapid dispersion.- Consider using a carrier protein like fatty acid-free BSA. |
| No observable effect of this compound in the cell-based assay. | - The concentration of this compound is too low.- The compound has degraded.- The cells are not responsive to this compound. | - Perform a dose-response experiment with a wider range of concentrations.- Prepare fresh stock and working solutions.- Confirm the expression of the target receptor or pathway components in your cell line.- As a positive control, test the effect of the more extensively studied parent compound, 11,12-EET. |
| Increased cell death or changes in cell morphology observed after treatment. | - The concentration of this compound is too high, leading to cytotoxicity.- The final concentration of the organic solvent is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.- Lower the final concentration of the organic solvent to <0.1%.- Ensure your vehicle control does not show toxicity. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for 11,12-EET based on published studies. While direct data for this compound is limited, these values can serve as a starting point for dose-response experiments.
| Compound | Cell Type | Assay | Effective Concentration Range | Reference |
| 11,12-EET | Human Endothelial Progenitor Cells | Neovasculogenesis | 3 - 50 nM | [1] |
| 11,12-EET | Human Umbilical Vein Endothelial Cells | Tube Formation | 1 - 5 µM | [2] |
| 11,12-EET | Primary Human Lung Fibroblasts | Inhibition of TGF-β1 induced markers | 0.1 - 1 µM | [3] |
| 11,12-EET | Rat Monocytes | Inhibition of PGE2 synthesis | 1 - 10 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (serum-free or serum-containing)
-
Fatty acid-free Bovine Serum Albumin (BSA) (optional)
Procedure:
A. Stock Solution Preparation (10 mM):
-
Allow the vial of this compound to equilibrate to room temperature.
-
Under sterile conditions, add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve a 10 mM concentration.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
B. Working Solution Preparation (for a final concentration of 1 µM in 1 mL of medium):
-
Thaw a vial of the 10 mM stock solution on ice.
-
In a sterile tube, perform a serial dilution of the stock solution. For example, add 1 µL of the 10 mM stock to 99 µL of sterile PBS or serum-free medium to get a 100 µM intermediate solution.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of the final cell culture medium.
-
Mix immediately by gentle inversion or pipetting. Use the working solution promptly.
C. Preparation with BSA (Optional):
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS.
-
When preparing the working solution of this compound, add the diluted compound to a solution of BSA in your culture medium.
-
Incubate for 15-30 minutes at 37°C to allow for complex formation before adding to the cells.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (e.g., ethanol or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in cell culture medium, as well as a vehicle control.
-
Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The biological effects of 11,12-EET are known to be mediated through several signaling pathways. It is plausible that this compound, if taken up by cells and metabolized to 11,12-EET, could activate similar pathways.
11,12-EET-Mediated Gs-Coupled Receptor Signaling
11,12-EET has been shown to activate a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[2][5]
Caption: 11,12-EET Gs-Coupled Receptor Signaling Pathway.
11,12-EET-Mediated Akt/eNOS Signaling Pathway
In human endothelial progenitor cells, 11,12-EET has been demonstrated to induce neovasculogenesis through the activation of the PI3K/Akt and endothelial nitric oxide synthase (eNOS) signaling pathway.[6]
Caption: 11,12-EET Akt/eNOS Signaling Pathway.
Experimental Workflow for Studying the Effects of this compound
This workflow outlines the general steps for investigating the biological effects of this compound in a cell culture model.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isomer formation during 11,12-EET-CoA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 11,12-epoxyeicosatrienoic acid-coenzyme A (11,12-EET-CoA). Our focus is on minimizing isomer formation to ensure the purity and biological activity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges in this compound synthesis are:
-
Regioisomeric Purity: The epoxidation of arachidonic acid, the precursor to 11,12-EET, can occur at any of the four double bonds, leading to the formation of 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET regioisomers. Achieving high selectivity for the 11,12-isomer is a significant hurdle in chemical synthesis.
-
Stereoisomeric Purity: The 11,12-epoxide can exist as two enantiomers, (11R,12S)-EET and (11S,12R)-EET. These enantiomers can exhibit different biological activities, making their separation crucial.
-
Side Reactions: The epoxide ring is susceptible to opening, leading to the formation of the less active dihydroxyeicosatrienoic acids (DHETs).[1]
-
CoA Esterification: The final step of conjugating 11,12-EET to coenzyme A can be inefficient and require careful optimization to avoid degradation of the starting material and product.
Q2: Why is it important to minimize isomer formation?
A2: The different regioisomers and enantiomers of EETs can have distinct biological activities and potencies. For example, in some biological systems, one enantiomer may be significantly more active than the other. Therefore, for accurate and reproducible experimental results, it is critical to use a highly purified form of the desired this compound isomer.
Q3: What are the general steps for the synthesis of this compound?
A3: The synthesis of this compound typically involves a two-step process:
-
Epoxidation of Arachidonic Acid: Arachidonic acid is treated with an epoxidizing agent to form a mixture of EET regioisomers. This is often followed by purification to isolate the 11,12-EET isomer.
-
Formation of the CoA Ester: The purified 11,12-EET is then activated and reacted with coenzyme A to form the final this compound product.
Troubleshooting Guides
Problem 1: Low Yield of 11,12-EET and High Levels of Other Regioisomers
Cause: Non-selective epoxidation of arachidonic acid. Chemical epoxidation methods are often not as regioselective as enzymatic methods.
Solutions:
-
Choice of Epoxidizing Agent: While meta-chloroperoxybenzoic acid (m-CPBA) is commonly used, exploring other reagents may offer improved selectivity.[2]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred.
-
-
Purification Strategy: A robust purification strategy is essential to isolate the desired 11,12-EET isomer from the reaction mixture. High-performance liquid chromatography (HPLC) is the method of choice.
Experimental Protocol: Purification of 11,12-EET by HPLC
-
Column Selection: A C18 reverse-phase column is suitable for separating the different EET regioisomers.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with a small amount of acetic acid (e.g., 0.01%) is typically used.
-
Detection: UV detection at 205 nm is appropriate for these compounds.
-
Fraction Collection: Collect the fractions corresponding to the retention time of 11,12-EET, which can be determined using a commercially available standard.
Problem 2: Presence of Diastereomers and Enantiomers in the Purified 11,12-EET
Cause: The epoxidation of the cis-double bond in arachidonic acid results in a racemic mixture of the two enantiomers of 11,12-EET.
Solutions:
-
Chiral Chromatography: The most effective way to separate enantiomers is by using chiral HPLC.
Experimental Protocol: Chiral Separation of 11,12-EET Enantiomers
-
Derivatization (Optional but Recommended): Convert the 11,12-EET to its methyl ester or pentafluorobenzyl (PFB) ester.[3] This can improve the separation on some chiral columns. To form the methyl ester, treat the 11,12-EET with diazomethane (B1218177) or with a milder agent like (trimethylsilyl)diazomethane in methanol.
-
Column Selection: Chiral stationary phases are required. Commonly used columns include Chiralcel OD and Chiralcel OB.[3][4]
-
Mobile Phase: A non-polar mobile phase, such as n-hexane with a small percentage of isopropanol (B130326) (e.g., 0.15%), is typically used for these columns.[3]
-
Flow Rate: Optimize the flow rate to achieve baseline separation of the two enantiomeric peaks.
-
Fraction Collection: Collect the separated enantiomers for subsequent use.
Data Presentation: Comparison of Chiral Columns for EET Enantiomer Separation
| Chiral Stationary Phase | Typical Mobile Phase | Target Analyte | Reference |
| Chiralcel OD | n-hexane/isopropanol | 11,12-EET-pentafluorobenzyl ester | [3] |
| Chiralcel OB | n-hexane/isopropanol | 14,15-EET-methyl ester | [3] |
Problem 3: Formation of Dihydroxy-eicosatrienoic acids (DHETs) during Synthesis and Storage
Cause: The epoxide ring of EETs is susceptible to hydrolysis (ring-opening) to form the corresponding diol (DHET), especially in the presence of acid or water.[1]
Solutions:
-
Anhydrous Reaction Conditions: Ensure all solvents and reagents are dry during the epoxidation and subsequent steps.
-
Aprotic Solvents: Use aprotic solvents that do not participate in ring-opening reactions.
-
Neutral pH: Maintain a neutral pH during workup and purification to minimize acid-catalyzed hydrolysis.
-
Storage: Store purified 11,12-EET and this compound under anhydrous conditions at low temperatures (e.g., -80°C) to prevent degradation.
Problem 4: Low Yield of this compound during the Final Coupling Step
Cause: Inefficient activation of the 11,12-EET carboxylic acid or degradation of the starting material or product.
Solutions:
-
Activation Method: A common method for activating fatty acids for CoA ester formation is the use of N-hydroxysuccinimide (NHS) esters.[5]
-
Reaction Conditions:
-
Anhydrous Conditions: This reaction must be carried out under strictly anhydrous conditions to prevent hydrolysis of the activated ester.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Experimental Protocol: Synthesis of this compound from 11,12-EET
-
Activation of 11,12-EET:
-
Dissolve the purified 11,12-EET in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) and stir at room temperature under an inert atmosphere until the reaction is complete (monitor by TLC).
-
Filter to remove the dicyclohexylurea byproduct.
-
-
Coupling with Coenzyme A:
-
Dissolve coenzyme A (lithium salt) in an appropriate anhydrous solvent (this can be challenging and may require a specific protocol).
-
Add the activated 11,12-EET-NHS ester to the coenzyme A solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
-
Purification: Purify the resulting this compound by HPLC.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Stereoselective epoxidation of arachidonic acid by cytochrome P-450s 2CAA and 2C2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 11,12-EET and its Putative Acyl-CoA Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 11,12-EET is a prominent and biologically active metabolite implicated in a range of physiological processes, including vasodilation, anti-inflammation, and angiogenesis. While the biological effects of 11,12-EET are extensively studied, information regarding its potential intracellular metabolite, 11,12-EET-CoA, is notably absent in the current scientific literature. Fatty acyl-CoA esters are typically formed to facilitate the metabolism of fatty acids through beta-oxidation or their incorporation into complex lipids. It is plausible that 11,12-EET may undergo a similar conversion. However, without experimental data, a direct comparison of the biological activity of this compound with that of 11,12-EET remains speculative.
This guide, therefore, provides a comprehensive comparison of the well-documented biological activities of 11,12-EET and its primary, less active metabolite, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), into which 11,12-EET is rapidly converted by soluble epoxide hydrolase (sEH).[1][2] Understanding the distinct activities of 11,12-EET and its metabolites is crucial for the development of therapeutic strategies targeting the EET signaling pathway.
Comparative Biological Activities: 11,12-EET vs. 11,12-DHET
| Biological Effect | 11,12-EET | 11,12-DHET | Key Findings and Citations |
| Vasodilation | Potent Vasodilator | Generally considered less active or inactive, though some studies report vasorelaxant activity. | 11,12-EET is a potent endothelium-derived hyperpolarizing factor (EDHF) that causes relaxation of various arteries.[3][4] While 11,12-DHET is often considered inactive, some studies have shown it can cause vasorelaxation, although typically with lower potency than 11,12-EET.[5] |
| Anti-inflammatory Effects | Potent anti-inflammatory properties. | Reduced or no anti-inflammatory activity. | 11,12-EET exhibits anti-inflammatory effects by inhibiting NF-κB activation.[6] 11,12-DHET is generally considered to have diminished anti-inflammatory properties compared to the parent EET. |
| Angiogenesis | Promotes angiogenesis. | Ineffective in promoting angiogenesis. | Studies have shown that 11,12-EET stimulates endothelial cell migration and tube formation, key processes in angiogenesis, while 11,12-DHET is without effect.[3][7] |
| Ion Channel Modulation | Activates large-conductance Ca2+-activated K+ (BKCa) channels and TRPV4 channels. | Significantly less effective or inactive in modulating these channels. | 11,12-EET-induced vasodilation is mediated, in part, by the activation of BKCa channels in vascular smooth muscle cells.[3] The activity of 11,12-DHET on these channels is substantially lower. |
| Cellular Signaling | Activates Gs protein-coupled receptors, leading to PKA activation. | Does not typically activate the same signaling pathways. | The effects of 11,12-EET on endothelial cells, including angiogenesis and TRPC6 channel translocation, are dependent on a Gs-coupled receptor and subsequent PKA activation.[3][7] |
| Wound Healing | Accelerates wound healing. | Not reported to have significant effects on wound healing. | 11,12-EET has been shown to rescue deteriorated wound healing in diabetic models by enhancing neoangiogenesis.[8] |
| Anti-fibrotic Effects | Exhibits anti-fibrotic properties. | Not known to be anti-fibrotic. | 11,12-EET can alleviate pulmonary fibrosis by regulating TGF-β1-induced profibrotic signaling.[9][10] |
Signaling Pathways of 11,12-EET
11,12-EET exerts its diverse biological effects through a complex signaling network. A primary mechanism involves the activation of a putative Gs protein-coupled receptor on the cell surface. This initiates a cascade of intracellular events, as depicted in the diagram below.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Vasodilatory Potency: 11,12-EET vs. 11,12-EET-CoA
A review of current scientific literature reveals a significant lack of direct comparative studies on the vasodilatory effects of 11,12-Epoxyeicosatrienoic acid (11,12-EET) and its Coenzyme A ester, 11,12-EET-CoA. Research has extensively focused on 11,12-EET as a potent endothelium-derived hyperpolarizing factor (EDHF) that plays a crucial role in regulating vascular tone.[1][2][3] In contrast, this compound, as a fatty acyl-CoA ester, is primarily recognized as an intracellular metabolite. Fatty acyl-CoA esters are typically involved in metabolic processes such as beta-oxidation and are not generally studied as extracellular signaling molecules for vasodilation.[4][5]
This guide, therefore, provides a detailed overview of the established vasodilatory properties of 11,12-EET, its mechanism of action, and the experimental protocols used for its study. It will also discuss the biochemical role of fatty acyl-CoA esters to provide a rationale for the absence of data on this compound as a vasodilator.
Vasodilatory Profile of 11,12-EET
11,12-EET is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, primarily CYP2C and CYP2J isoforms.[2][6] It induces relaxation in various preconstricted vascular beds, including mesenteric, renal, cerebral, and coronary arteries.[2][7] Its vasodilatory action is endothelium-independent in that it directly targets vascular smooth muscle cells, although its production is endothelial.[3][8]
Quantitative Data on 11,12-EET Vasodilation
While direct EC50 value comparisons between 11,12-EET and its CoA ester are unavailable, the following table summarizes the observed effects of 11,12-EET across different vascular tissues as reported in the literature.
| Vascular Bed | Species | Effect | Key Signaling Mediators |
| Human Internal Mammary Artery | Human | Induces relaxation and hyperpolarization of smooth muscle.[1][3] | Large-conductance KCa (BKCa) channels |
| Mesenteric Arteries | Rodent | Elicits vasodilation and hyperpolarization.[1][7][9] | BKCa channels, cAMP, PP2A, TRPV4 |
| Renal Microvessels | Rodent | Causes afferent arteriolar dilation.[2][10] | BKCa channels, cAMP, PP2A |
| Cerebral Arteries | Piglet | Increases arterial diameter.[1] | KCa channels |
| Coronary Arteries | Bovine | Causes relaxation via smooth muscle hyperpolarization.[1] | BKCa channels |
Signaling Pathway of 11,12-EET-Induced Vasodilation
The primary mechanism of 11,12-EET-induced vasodilation involves the activation of large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells.[2][6] This activation is not typically a result of direct binding to the channel's extracellular domain.[1] Instead, 11,12-EET is thought to act via a G-protein coupled receptor (GPCR), specifically Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][6][9] The increase in cAMP subsequently activates Protein Kinase A (PKA) and Protein Phosphatase 2A (PP2A), which leads to the opening of the BKCa channels.[2][7][10] The efflux of K+ ions through these channels causes hyperpolarization of the smooth muscle cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium, and ultimately, vasorelaxation.[3]
Recent studies also suggest a role for Transient Receptor Potential Vanilloid 4 (TRPV4) channels as mediators of EET-induced vasodilation.[9][11]
The Role of this compound: An Intracellular Player
Fatty acids must be activated to their Coenzyme A (CoA) esters to participate in metabolic pathways.[4] This activation, catalyzed by acyl-CoA synthetases, traps the fatty acid inside the cell and prepares it for processes like beta-oxidation or incorporation into complex lipids.[5] Therefore, this compound is the intracellularly active form of 11,12-EET destined for metabolism.
Due to the large, negatively charged CoA moiety, this compound is not expected to readily cross cell membranes to act as an extracellular signaling molecule in the same manner as 11,12-EET. Its structure would likely prevent it from binding to and activating the specific extracellular receptors that mediate the vasodilatory effects of 11,12-EET. This fundamental difference in biochemical role and transport capability is the most probable reason for the absence of studies investigating this compound as a direct vasodilator.
Experimental Protocols: Assessing Vasodilation via Wire Myography
The functional assessment of vasodilators like 11,12-EET is commonly performed using an in vitro technique called wire myography.[12][13] This method allows for the measurement of isometric tension in isolated small arteries.[12]
Detailed Methodology
-
Vessel Isolation and Mounting:
-
A small resistance artery (e.g., a mesenteric artery) is dissected from an animal model and placed in a cold, oxygenated physiological salt solution (PSS).[14]
-
A 2mm segment of the vessel is carefully cleaned of surrounding tissue and mounted onto two small stainless-steel wires in the chamber of a wire myograph.[14][15] One wire is attached to a force transducer, and the other to a micrometer.
-
-
Equilibration and Normalization:
-
The myograph chamber is filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
The vessel is allowed to equilibrate for approximately 30-60 minutes.[16]
-
A normalization procedure is performed to stretch the vessel to its optimal resting tension, ensuring reproducible and maximal active tension development.[14]
-
-
Viability and Endothelial Integrity Check:
-
The vessel's viability is tested by inducing contraction with a high-potassium solution (KPSS).[14]
-
After washing and return to baseline, the vessel is pre-constricted with a vasoconstrictor like phenylephrine (B352888) or norepinephrine.
-
Endothelial integrity is confirmed by adding an endothelium-dependent vasodilator such as acetylcholine (B1216132) and observing relaxation.[14]
-
-
Cumulative Concentration-Response Curve:
-
After washing out the acetylcholine, the vessel is again pre-constricted.
-
Once the contraction plateaus, the test compound (e.g., 11,12-EET) is added to the chamber in a cumulative manner, with increasing concentrations.[14]
-
The relaxation at each concentration is recorded as a percentage of the pre-constriction tension. This data is then used to plot a concentration-response curve and calculate parameters like EC50 (the concentration required to produce 50% of the maximal response).
-
References
- 1. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 5. Endothelial Acyl-CoA Synthetase 1 is not Required for Inflammatory and Apoptotic Effects of a Saturated Fatty Acid-Rich Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Afferent arteriolar dilation to 11, 12-EET analogs involves PP2A activity and Ca2+-activated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. reprocell.com [reprocell.com]
- 15. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dmt.dk [dmt.dk]
Comparative In Vitro Analysis of 11,12-EET-CoA and 14,15-EET-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro properties of 11,12-epoxyeicosatrienoic acid-coenzyme A (11,12-EET-CoA) and 14,15-epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA). This document summarizes the current understanding of their parent compounds, 11,12-EET and 14,15-EET, and outlines experimental protocols to directly assess the activities of their CoA derivatives.
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases.[1] They play crucial roles in regulating vascular tone, inflammation, and angiogenesis.[2][3] Within the cell, EETs can be esterified into phospholipids, a process that requires their initial conversion to CoA thioesters by acyl-CoA synthetases. While much of the research has focused on the free acid forms, the distinct biological activities of the different EET regioisomers suggest that their CoA derivatives may also exhibit unique properties as substrates for various enzymes and in their downstream effects.
Comparative Biological Activities of Parent EETs
In vitro studies have revealed significant differences in the biological activities of 11,12-EET and 14,15-EET, which likely influence the functional roles of their respective CoA esters.
| Biological Effect | 11,12-EET | 14,15-EET | Key Findings |
| Angiogenesis | More potent stimulator | Less potent | In human endothelial cells, (±)-11,12-EET stimulated endothelial cell migration and tube formation to a greater extent than (±)-14,15-EET.[2] |
| Anti-inflammatory Activity | Potent inhibitor of VCAM-1 expression | Negligible effect on VCAM-1 expression | 11,12-EET significantly inhibited TNF-α-induced VCAM-1 expression in human endothelial cells, while 14,15-EET had little to no effect.[4][5] |
| Vasodilation | Potent vasodilator | Potent vasodilator | Both regioisomers activate large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[2][6] |
| Endothelial Cell Proliferation | Stimulates proliferation | Stimulates proliferation | All four EET regioisomers have been shown to induce proliferation in pulmonary murine endothelial cells.[5] |
| Signaling Pathway Activation | Gs-coupled receptor, PKA, PI3K/Akt, ERK | Gq/11-coupled receptor, PI3K/Akt, ERK, mTORC2 | 11,12-EET-induced angiogenesis is dependent on Gs protein expression.[2] 14,15-EET has been shown to activate mTORC2/Akt signaling pathways.[7] Both can activate PI3K/Akt and ERK pathways.[8][9] |
In Vitro Signaling Pathways
The distinct biological effects of 11,12-EET and 14,15-EET are rooted in their differential activation of downstream signaling cascades.
11,12-EET Signaling: In endothelial cells, 11,12-EET is proposed to bind to a Gs-coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[2] This activates Protein Kinase A (PKA), which in turn can lead to the translocation and activation of TRPC6 channels, promoting angiogenesis.[2] Furthermore, 11,12-EET has been shown to activate the PI3K/Akt and ERK signaling pathways, contributing to its pro-angiogenic and proliferative effects.[8][10]
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Acyl-CoA Specificity for 11,12-EET: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of 11,12-epoxyeicosatrienoic acid (11,12-EET) is crucial for harnessing its therapeutic potential. A key step in its integration into complex lipids is the formation of 11,12-EET-CoA and its subsequent utilization by acyltransferases. This guide provides a comparative analysis of the substrate specificity of candidate acyltransferases, supported by experimental evidence, to confirm their role in this critical signaling pathway.
The conversion of free fatty acids into their coenzyme A (CoA) esters is a prerequisite for their participation in most metabolic pathways, including their incorporation into phospholipids (B1166683) and triacylglycerols. Research has confirmed that all five long-chain acyl-CoA synthetase (ACSL) isoforms are capable of converting epoxyeicosatrienoic acids (EETs) into their corresponding EET-CoA thioesters. This finding establishes the necessary activation of 11,12-EET to this compound, making it available as a substrate for acyltransferases.
While direct quantitative kinetic data comparing the activity of acyltransferases with this compound versus other common fatty acyl-CoAs is not extensively available in the current literature, substantial evidence points towards two main classes of enzymes responsible for its downstream processing: Diacylglycerol Acyltransferases (DGATs) and Lysophosphatidylcholine Acyltransferases (LPCATs).
Comparative Analysis of Acyltransferase Substrate Specificity
The substrate specificity of acyltransferases is a determining factor in the fatty acid composition of cellular lipids. The available data suggests that specific isoforms of DGAT and LPCAT exhibit a preference for substrates structurally similar to this compound, namely polyunsaturated and other modified fatty acyl-CoAs.
| Enzyme Family | Key Isoform(s) | Primary Lipid Product | Substrate Preference Relevant to this compound |
| Diacylglycerol Acyltransferases (DGAT) | DGAT2 | Triacylglycerols (TAGs) | Preferentially incorporates unusual fatty acids, including epoxy fatty acids, into TAGs. |
| DGAT1 | Triacylglycerols (TAGs) | Exhibits broader substrate specificity but is also capable of utilizing a wide range of fatty acyl-CoAs. | |
| Lysophospholipid Acyltransferases (LPLAT) | LPCAT3 | Phospholipids (e.g., PC, PE) | Demonstrates high specificity for arachidonoyl-CoA (the precursor of 11,12-EET), suggesting a high affinity for the structurally similar this compound. |
Signaling Pathway and Experimental Workflow
The metabolic processing of 11,12-EET into complex lipids involves a multi-step enzymatic cascade. The following diagrams illustrate the key signaling events and a general workflow for assessing acyltransferase specificity.
A Comparative Guide to Analytical Methods for 11,12-EET-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction to 11,12-EET-CoA
11,12-EET is a bioactive lipid mediator derived from the cytochrome P450-mediated metabolism of arachidonic acid. It plays crucial roles in regulating vascular tone, inflammation, and angiogenesis. For 11,12-EET to be incorporated into complex lipids, such as phospholipids (B1166683) and triglycerides, it must first be activated to its coenzyme A (CoA) thioester, this compound, by acyl-CoA synthetases. The accurate quantification of this compound is therefore critical for understanding the metabolic fate and signaling functions of 11,12-EET.
Analytical Methodologies: A Comparative Overview
LC-MS/MS has emerged as the gold standard for the quantification of acyl-CoAs due to its high sensitivity, specificity, and ability to distinguish between structurally similar molecules. While other methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection exist for acyl-CoAs, they generally lack the sensitivity and specificity of mass spectrometry-based approaches, particularly for low-abundance species like this compound.
Quantitative Performance of LC-MS/MS for Long-Chain Acyl-CoAs
The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of long-chain fatty acyl-CoAs, which are expected to be comparable for this compound analysis.
| Parameter | Typical Performance for Long-Chain Acyl-CoA Analysis | Reference |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | [1] |
| **Linearity (R²) ** | > 0.99 | [2][3] |
| Intra-assay Precision (%CV) | 1.2 - 10% | [1][2] |
| Inter-assay Precision (%CV) | 2.6 - 12.2% | [1][2] |
| Accuracy (% Recovery) | 94.8 - 110.8% | [2] |
Experimental Protocols
A generalized experimental workflow for the quantification of this compound by LC-MS/MS is detailed below. This protocol is a composite based on established methods for other long-chain acyl-CoAs.
I. Sample Preparation (from cell culture or tissue)
-
Homogenization : Homogenize cell pellets or frozen tissue (~40 mg) on ice in a freshly prepared buffer (e.g., 100 mM potassium phosphate, pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol (B129727), 3:1:1) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[1]
-
Extraction : Vortex the homogenate, sonicate, and then centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.[1]
-
Purification (Solid-Phase Extraction - SPE) :
-
Condition an SPE cartridge (e.g., C18) with methanol and then with the homogenization buffer.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation : Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[4]
II. LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : C18 reversed-phase column.
-
Mobile Phase A : Ammonium hydroxide (B78521) in water (pH can be adjusted to ~10.5 for better separation of some acyl-CoAs).[2][3]
-
Mobile Phase B : Acetonitrile with ammonium hydroxide.
-
Gradient : A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
Flow Rate : Typically 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Instrumentation : A triple quadrupole mass spectrometer is typically used for MRM analysis.
-
Visualizations
Biological Pathway of 11,12-EET Metabolism
Caption: Metabolic pathway of 11,12-EET.
Experimental Workflow for this compound Quantification
Caption: Workflow for LC-MS/MS quantification.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
sEH Inhibition Alters Intracellular Lipid Mediator Profile, Potentially Increasing 11,12-EET-CoA Levels
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the metabolic fate of 11,12-epoxyeicosatrienoic acid (11,12-EET) reveals that inhibition of soluble epoxide hydrolase (sEH) is likely to increase intracellular concentrations of 11,12-EET-Coenzyme A (11,12-EET-CoA). This shift in lipid mediator metabolism has significant implications for researchers in cardiovascular disease, inflammation, and drug development, as it redirects 11,12-EET from a degradation pathway towards an esterification pathway, thereby altering cellular signaling and lipid profiles.
Soluble epoxide hydrolase is a critical enzyme in the metabolism of EETs, a family of signaling lipids with generally protective effects, including anti-inflammatory and vasodilatory properties. The primary route of 11,12-EET metabolism is through its hydrolysis by sEH to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[1][2] However, an alternative metabolic pathway for 11,12-EET is its esterification into cellular phospholipids, a process that requires its initial activation to a CoA thioester, this compound, by acyl-CoA synthetases.[3]
Inhibition of sEH effectively blocks the degradation of 11,12-EET to 11,12-DHET. This blockage leads to an accumulation of intracellular 11,12-EET. The increased availability of the substrate, 11,12-EET, is anticipated to drive the metabolic flux towards the alternative esterification pathway. Consequently, this would lead to a corresponding increase in the synthesis of this compound and its subsequent incorporation into phospholipid membranes. While direct measurement of this compound levels following sEH inhibition is not yet widely reported in the literature, the logical biochemical consequence of blocking the primary metabolic route is the enhancement of secondary pathways.
This guide compares the metabolic outcomes of 11,12-EET in the presence and absence of sEH inhibitors, provides detailed experimental protocols for the quantification of these metabolites, and illustrates the underlying biochemical pathways.
Comparative Analysis of 11,12-EET Metabolism
The following table summarizes the expected changes in key metabolites of 11,12-EET in response to sEH inhibition.
| Metabolite | Standard Conditions (Active sEH) | With sEH Inhibition | Rationale |
| Intracellular 11,12-EET | Low to moderate | Significantly Increased | Blockade of sEH-mediated hydrolysis, the primary degradation pathway, leads to accumulation. |
| 11,12-DHET | High | Significantly Decreased | sEH is the enzyme responsible for the conversion of 11,12-EET to 11,12-DHET. |
| Intracellular this compound | Low | Presumably Increased | Increased availability of 11,12-EET substrate for acyl-CoA synthetases drives the formation of its CoA ester. |
| 11,12-EET in Phospholipids | Moderate | Presumably Increased | Elevated this compound levels lead to greater incorporation into cellular lipid stores. |
Experimental Protocols
To empirically validate the effect of sEH inhibition on intracellular this compound levels, the following experimental workflow can be employed.
Cell Culture and Treatment
-
Cell Line Selection: Utilize a cell line known to express sEH and have active cytochrome P450 epoxygenase activity, such as human umbilical vein endothelial cells (HUVECs) or a suitable animal model cell line.
-
Culture Conditions: Culture cells to approximately 80% confluency in appropriate media.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO).
-
sEH inhibitor (e.g., TPPU, AUDA) at a concentration known to effectively inhibit sEH activity (typically in the nanomolar to low micromolar range).
-
-
Incubation: Treat cells for a predetermined time course (e.g., 1, 4, and 12 hours) to assess both acute and more prolonged effects on lipid metabolism.
Metabolite Extraction
-
Cell Lysis: After incubation, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable method for acyl-CoA extraction, such as a methanol/water solution followed by scraping.
-
Internal Standards: Add a mixture of deuterated internal standards, including a standard for this compound if available, or a structurally similar acyl-CoA for relative quantification.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipid and acyl-CoA fractions.
Quantification by LC-MS/MS
-
Chromatography: Separate the extracted metabolites using a reverse-phase liquid chromatography column with a gradient elution optimized for the separation of fatty acyl-CoAs.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4][5][6][7]
-
MRM Transitions:
-
This compound: A specific precursor-to-product ion transition for this compound would need to be determined.
-
11,12-EET and 11,12-DHET: Monitor established MRM transitions for these analytes.
-
-
-
Data Analysis: Quantify the analytes by comparing the peak areas of the endogenous metabolites to those of the internal standards.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic fate of 11,12-EET and the experimental workflow for its analysis.
Caption: Metabolic pathways of 11,12-EET.
Caption: Workflow for measuring intracellular metabolites.
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 11,12-EET's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of 11,12-epoxyeicosatrienoic acid (11,12-EET) with other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows. Of note, the vast majority of in vivo research has been conducted with 11,12-EET, the biologically active free acid, rather than its CoA ester. The CoA ester is a key intermediate in the biosynthesis of eicosanoids, but 11,12-EET is the molecule typically administered in experimental settings to elicit its anti-inflammatory effects.
Data Presentation: Comparative Efficacy of 11,12-EET in Preclinical Models
The anti-inflammatory properties of 11,12-EET have been substantiated in various in vivo models. The following tables summarize the quantitative data from key studies, comparing the effects of 11,12-EET to control groups and other epoxyeicosatrienoic acid (EET) regioisomers.
Table 1: Effect of 11,12-EET on Pro-Inflammatory Cytokine Expression in a Diet-Induced Obesity Mouse Model
| Treatment Group | TNF-α Level (pg/mL) in Serum | IL-6 Level (pg/mL) in Serum | IL-1β Level (pg/mL) in Serum |
| Control (Non-obese) | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.5 |
| Obese (Saline) | 35.8 ± 3.5 | 28.4 ± 2.9 | 22.1 ± 2.4 |
| Obese + 11,12-EET | 20.1 ± 2.8 | 15.7 ± 2.2 | 12.3 ± 1.9* |
| Obese + 14,15-EEZE (EET antagonist) | 42.5 ± 4.1# | 35.1 ± 3.3# | 28.6 ± 2.7# |
*p < 0.05 compared to Obese (Saline) group. #p < 0.05 compared to Obese (Saline) group. Data adapted from a study on diet-induced obese C57BL/6 mice.[1][2]
Table 2: Comparative Effect of EET Regioisomers on TNF-α-Induced Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression in Murine Carotid Arteries
| Treatment Group | VCAM-1 Expression (relative units) |
| Control | 1.0 ± 0.2 |
| TNF-α | 4.5 ± 0.6 |
| TNF-α + 11,12-EET | 1.8 ± 0.4* |
| TNF-α + 14,15-EET | 4.2 ± 0.5 |
*p < 0.05 compared to TNF-α group. This ex vivo model involved treating murine carotid arteries with TNF-α and EETs.[3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Diet-Induced Obesity (DIO) and Inflammation Mouse Model
This model is used to investigate the anti-inflammatory effects of 11,12-EET in the context of obesity-induced chronic inflammation.
a. Animal Model and Diet:
-
Animals: Male C57BL/6 mice, 8 weeks old.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Fed a standard chow diet (approximately 10-12% kcal from fat).
-
Obese Group: Fed a high-fat diet (HFD) (approximately 45-60% kcal from fat) for 15 weeks to induce obesity and a state of chronic low-grade inflammation.[4]
-
b. Treatment Protocol:
-
After 15 weeks on the respective diets, the obese mice are randomly divided into treatment groups.
-
11,12-EET Administration: 11,12-EET is administered, for example, via intraperitoneal (i.p.) injection daily for a specified period. A typical dose might be in the range of 10-50 µg/kg body weight, dissolved in a suitable vehicle like saline.
-
Control Groups: The obese control group receives vehicle (saline) injections, and a non-obese control group on a standard diet is also maintained.
c. Assessment of Inflammation:
-
Blood and Tissue Collection: At the end of the treatment period, mice are euthanized, and blood and adipose tissue are collected.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA kits.
-
Gene Expression Analysis: Adipose tissue is analyzed for the mRNA expression of inflammatory markers using quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: Protein levels of key inflammatory signaling molecules (e.g., phosphorylated NF-κB p65) in adipose tissue lysates are determined by Western blotting.
Lipopolysaccharide (LPS)-Induced Acute Inflammation Mouse Model
This model is employed to evaluate the efficacy of 11,12-EET in an acute systemic inflammation setting.
a. Animal Model:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
b. Treatment Protocol:
-
Pre-treatment: Mice are pre-treated with 11,12-EET (e.g., 10-50 µg/kg, i.p.) or vehicle 30 minutes to 1 hour prior to the inflammatory challenge.
-
Inflammation Induction: A single intraperitoneal injection of LPS (from E. coli, e.g., 0.25-1 mg/kg body weight) is administered to induce a systemic inflammatory response.[5][6]
-
Time Course: Animals are monitored, and samples are collected at various time points post-LPS injection (e.g., 2, 6, 24 hours) to assess the inflammatory cascade.
c. Assessment of Inflammation:
-
Serum Cytokine Levels: Blood is collected to measure the levels of circulating pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Adhesion Molecule Expression: Tissues such as the aorta are harvested. The expression of adhesion molecules like VCAM-1 and ICAM-1 is assessed by immunohistochemistry or Western blotting.
-
NF-κB Activation: Nuclear translocation of the NF-κB p65 subunit in tissues can be visualized and quantified using immunohistochemistry and Western blot analysis of nuclear and cytoplasmic fractions.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: Arachidonic acid metabolism to pro- and anti-inflammatory eicosanoids.
Caption: 11,12-EET inhibits the NF-κB signaling pathway.[3]
Caption: General experimental workflow for in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies [imrpress.com]
- 6. Low dose of lipopolysaccharide pretreatment can alleviate the inflammatory response in wound infection mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of 11,12-EET-CoA and Arachidonoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic context of two critical lipid molecules: 11,12-epoxyeicosatrienoic acid-Coenzyme A (11,12-EET-CoA) and arachidonoyl-Coenzyme A (arachidonoyl-CoA). While direct enzymatic performance comparisons are limited due to their distinct primary biological roles, this document contrasts their involvement in key enzymatic pathways, supported by experimental data and detailed protocols. Arachidonoyl-CoA is a primary substrate for the synthesis of a wide array of signaling lipids and for beta-oxidation. In contrast, 11,12-EET is a potent signaling molecule in its own right, and its conversion to this compound is a critical step for its incorporation into complex lipids, effectively modulating its availability and function.
Data Presentation
The following tables summarize the distinct properties and enzymatic interactions of arachidonoyl-CoA and this compound.
Table 1: General Properties and Primary Biochemical Roles
| Feature | Arachidonoyl-CoA | This compound |
| Precursor | Arachidonic Acid | 11,12-Epoxyeicosatrienoic Acid (11,12-EET) |
| Primary Synthesizing Enzyme | Long-Chain Acyl-CoA Synthetases (ACSLs), especially ACSL4[1] | Long-Chain Acyl-CoA Synthetases (ACSLs)[2] |
| Primary Metabolic Fate | - Substrate for cyclooxygenases (COXs) and lipoxygenases (LOXs) - Acylation of lysophospholipids - Beta-oxidation | - Incorporation into the sn-2 position of phospholipids[2] |
| Key Biological Functions | - Precursor for pro-inflammatory and anti-inflammatory eicosanoids - Energy source via beta-oxidation - Essential for membrane lipid remodeling | - Storage and regulated release of the signaling molecule 11,12-EET - Potential modulation of membrane properties |
Table 2: Interaction with Key Enzyme Classes
| Enzyme Class | Interaction with Arachidonoyl-CoA | Interaction with 11,12-EET and its CoA-ester |
| Long-Chain Acyl-CoA Synthetases (ACSLs) | Readily synthesized from arachidonic acid. Kinetic parameters are well-characterized for specific isoforms (e.g., for an arachidonate-selective ACS from T-lymphocytes, Km = 15 ± 3 µM and Vmax = 13 ± 2 nmol/mg per min)[3]. | 11,12-EET is a substrate for all five ACSL isoforms, leading to the formation of this compound[2]. Specific kinetic parameters are not as well-defined as for arachidonate. |
| Cyclooxygenases (COXs) | Arachidonoyl-CoA is not a direct substrate; however, the free arachidonic acid released from it is the primary substrate for COX-1 and COX-2 to produce prostaglandins[4]. | 11,12-EET is not a substrate. Instead, it acts as a modulator, specifically an inhibitor, of COX-2 activity in a time- and concentration-dependent manner[5][6]. This suggests a negative feedback mechanism on prostaglandin (B15479496) synthesis. |
| Lipoxygenases (LOXs) | Similar to COXs, the free arachidonic acid from which it is derived is the main substrate for LOXs to produce leukotrienes and other lipoxins. | The direct effect of 11,12-EET or this compound on LOX activity is less characterized than its effect on COXs. However, as a signaling molecule, it can influence inflammatory pathways where LOX products are key mediators[7]. |
Mandatory Visualization
Diagram 1: Metabolic Fates of Arachidonic Acid
References
- 1. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of an arachidonic acid-selective acyl-CoA synthetase from murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling [mdpi.com]
- 5. 11,12-epoxyeicosatrienoic acid attenuates synthesis of prostaglandin E2 in rat monocytes stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 11,12-EET-CoA
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety guidelines and the material safety data sheet (MSDS) for any related compounds. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of 11,12-EET-CoA and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other waste streams. It should be collected as a separate, non-halogenated organic solvent waste.
-
Keep acidic and basic waste streams separate to prevent potentially violent reactions.[1]
-
Solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a designated, sealed container lined with a chemically resistant bag.
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for liquid waste. Plastic containers are often preferred.[2]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "11,12-epoxyeicosatrienoyl-CoA," and the approximate concentration and volume.[1]
-
Indicate the associated hazards (e.g., "Flammable," "Toxic," "Corrosive") on the label.[1]
-
Maintain a log of the waste added to the container, including dates and quantities.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][2]
-
Ensure the container is kept tightly closed when not in use.[2]
-
The SAA should be a well-ventilated, secondary containment area to prevent spills.
-
Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA.[2]
4. Disposal Request and Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[2]
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and parameters relevant to the management of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline/Limit | Reference |
| pH Range for Aqueous Waste Neutralization | Aqueous solutions should be adjusted to a pH between 5 and 9 before storage for disposal. | [3] |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste may be stored in an SAA. | [2] |
| SAA Limit for Acutely Toxic Waste | For acutely toxic (P-listed) chemical waste, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [2] |
| Container Headspace | Leave at least one inch of headroom in waste containers to allow for expansion. | [1] |
| Storage Time Limit in SAA | Partially filled, properly labeled containers may remain in an SAA for up to one year. | [1] |
Experimental Protocol for Waste Handling
While a specific experimental protocol for this compound disposal is not available, the following general protocol for handling and preparing chemical waste should be followed:
Objective: To safely collect and store this compound waste for proper disposal.
Materials:
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Waste log sheet
-
Chemical fume hood
-
Secondary containment bin
Procedure:
-
Preparation: Don all necessary PPE and ensure you are working within a certified chemical fume hood. Place the designated hazardous waste container in a secondary containment bin within the fume hood.
-
Labeling: Affix a completed hazardous waste label to the container. The label must include the full chemical name, concentration, and associated hazards.
-
Waste Transfer: Carefully transfer the this compound waste from your experimental apparatus into the waste container. Avoid splashing or overfilling.
-
Container Sealing: Securely close the lid of the waste container immediately after adding waste.
-
Log Entry: Record the date, chemical name, and estimated volume/mass of the waste added on the waste log sheet.
-
Storage: Store the sealed waste container in the designated SAA.
-
Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the waste using an appropriate solvent and cleaning procedure. Dispose of cleaning materials as solid hazardous waste.
-
Disposal Request: When the container is full or the storage time limit is approaching, submit a request to your institution's EHS department for waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 11,12-EET-CoA
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized biochemicals like 11,12-Epoxyeicosatrienoyl-Coenzyme A (11,12-EET-CoA) is paramount. This document provides immediate, actionable guidance on personal protective equipment (PPE), operational procedures, and disposal protocols to minimize risk and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements: [1][2][3][4]
-
Eye and Face Protection: Chemical splash goggles are required to protect against splashes and vapors.[1][2] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash hazard.[1]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[2] Given the potential for skin absorption of similar harmful substances, double gloving or using thicker, chemical-resistant gloves is recommended for extended handling.[2] Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant laboratory coat worn fully buttoned is essential to protect against splashes and fire hazards.[1][3]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[2][4]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will mitigate risks. This protocol outlines the essential steps from preparation to temporary storage.
-
Preparation:
-
Ensure a certified chemical fume hood is operational and available. All handling of this compound, especially outside of a sealed container, must be performed in a fume hood to minimize inhalation exposure.
-
Gather all necessary equipment and reagents before introducing the chemical to the work area.
-
Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.
-
Have an appropriate chemical spill kit readily accessible.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
When dissolving or diluting, add the solvent to the this compound slowly to avoid splashing.
-
Keep containers of this compound closed when not in use to prevent the release of flammable vapors.
-
Avoid the generation of aerosols.
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Based on the flammability of the related compound, store in a designated flammable liquids cabinet, away from heat, sparks, and open flames.
-
The storage area should be cool, dry, and well-ventilated.
-
Quantitative Data Summary
The following table summarizes key quantitative information for the related compound, 11,12-EET, which should be considered when handling this compound.
| Property | Value | Source |
| Flash Point | 9 °C (48.2 °F) - closed cup | |
| Molecular Weight | 320.47 g/mol | [5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the waste containers are kept closed except when adding waste.
-
-
Waste Disposal:
-
Follow your institution's specific procedures for the disposal of flammable and chemically hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures and to schedule a waste pickup. Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow and Safety Protocol Visualization
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 5. (±)11(12)-EET | 123931-40-8 [m.chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
